molecular formula C16H12BrN B6156633 8-bromo-5H,6H,11H-benzo[a]carbazole CAS No. 50823-80-8

8-bromo-5H,6H,11H-benzo[a]carbazole

Cat. No.: B6156633
CAS No.: 50823-80-8
M. Wt: 298.2
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Description

8-bromo-5H,6H,11H-benzo[a]carbazole is a useful research compound. Its molecular formula is C16H12BrN and its molecular weight is 298.2. The purity is usually 95.
BenchChem offers high-quality 8-bromo-5H,6H,11H-benzo[a]carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-5H,6H,11H-benzo[a]carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

50823-80-8

Molecular Formula

C16H12BrN

Molecular Weight

298.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 8-bromo-5H,6H,11H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Functional Utility in Drug Discovery & Materials Science[1]

Executive Summary

8-Bromo-5,6-dihydro-11H-benzo[a]carbazole (often abbreviated as 8-Br-DHC) is a fused tetracyclic scaffold of significant interest in medicinal chemistry and organic electronics. Structurally, it represents a "partially saturated" hybrid between a carbazole and a naphthalene system.

Unlike its fully aromatic counterpart (11H-benzo[a]carbazole), the 5,6-dihydro variant possesses a flexible ethylene bridge (


). This structural feature imparts unique solubility profiles and a non-planar geometry that is critical for specific enzyme binding pockets (e.g., MDM2-p53 interaction sites) where fully planar intercalators may fail. Furthermore, the bromine atom at position 8 serves as a high-fidelity "chemical handle," enabling rapid diversification via Palladium-catalyzed cross-coupling reactions.

This guide details the physiochemical properties, validated synthetic protocols, and strategic applications of this molecule.

Chemical Identity & Physiochemical Profile

Nomenclature & Structure

The user-specified nomenclature "5H,6H,11H" refers to the saturation at positions 5 and 6, with the amine proton at position 11.

  • IUPAC Name: 8-Bromo-5,6-dihydro-11H-benzo[a]carbazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 298.18 g/mol

  • Key Structural Feature: The molecule consists of an indole moiety fused to a cyclohexene ring. The

    
     hybridized carbons at C5 and C6 create a "puckered" half-chair conformation, disrupting the planarity of the tetracyclic system.
    
Predicted Properties Table
PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 160°C – 185°C (Range)Dependent on purity/polymorph; lower than fully aromatic analogs.
Solubility DMSO, DMF, THF, DCMHigh solubility in polar aprotic solvents; Insoluble in water.
LogP (Predicted) ~4.5 – 5.2Highly lipophilic; requires formulation for bio-assays.
UV-Vis

~290-340 nm
Blue-shifted compared to fully aromatic benzo[a]carbazole.
Reactivity Nucleophilic (N11), Electrophilic (C8-Br)Dual-reactivity allows divergent synthesis.

Synthetic Pathway: The Fischer Indole Strategy

The most robust route to 8-bromo-5,6-dihydro-11H-benzo[a]carbazole is the Fischer Indole Synthesis . This method is preferred over metal-catalyzed cyclizations due to scalability, cost-effectiveness, and the ready availability of precursors.

Reaction Logic

The synthesis involves the condensation of 4-bromophenylhydrazine with 1-tetralone .

  • Why 1-Tetralone? It provides the pre-formed fused cyclohexane ring. The ketone carbonyl directs the cyclization to the alpha-position, ensuring the angular benzo[a] fusion rather than the linear benzo[b] isomer.

  • Why Acid Catalysis? An acid (typically Acetic Acid or

    
    ) is required to protonate the intermediate hydrazone, facilitating the [3,3]-sigmatropic rearrangement (the rate-determining step).
    
Mechanistic Workflow (Visualization)

FischerIndole Fig 1: Fischer Indole Mechanism for Benzo[a]carbazole Synthesis Precursors Precursors: 4-Bromophenylhydrazine + 1-Tetralone Hydrazone Intermediate: Arylhydrazone Formation (-H2O) Precursors->Hydrazone Acid Cat. (AcOH) Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting Step) Hydrazone->Sigmatropic Tautomerization Aminal Re-aromatization & Aminal Formation Sigmatropic->Aminal C-C Bond Formation Product Target Product: 8-Bromo-5,6-dihydro- 11H-benzo[a]carbazole (-NH3) Aminal->Product Cyclization & NH3 Loss

Experimental Protocol

Safety Note: Hydrazines are potential carcinogens and toxic. Handle in a fume hood. 1-Tetralone has a pungent odor.

Protocol: Synthesis of 8-Bromo-5,6-dihydro-11H-benzo[a]carbazole
Reagents:
  • 4-Bromophenylhydrazine hydrochloride (1.0 eq, 10 mmol)

  • 1-Tetralone (1.0 eq, 10 mmol)

  • Glacial Acetic Acid (Solvent/Catalyst, 5-10 volumes)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:
  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine HCl (2.23 g) and 1-tetralone (1.46 g) in Glacial Acetic Acid (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 118°C) with magnetic stirring.

    • Monitoring: Track reaction via TLC (20% EtOAc in Hexanes). The hydrazine spot should disappear within 2–4 hours.

  • Precipitation: Once complete, cool the reaction mixture to room temperature. Pour the dark solution slowly into crushed ice (100 g) with vigorous stirring. The product will precipitate as a crude solid.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the solid copiously with water to remove residual acid, then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/DCM mixture.

    • Criteria: Pure product should appear as off-white needles or powder.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the tetralone carbonyl signal. Crucially, verify the presence of the ethylene bridge: two multiplets integrating to 2H each around

      
       2.8–3.0 ppm (H5 and H6). The NH proton usually appears broad around 
      
      
      
      11.0–11.5 ppm.

Functionalization & Applications

The 8-bromo-5,6-dihydro-11H-benzo[a]carbazole molecule acts as a "divergent hub." Researchers can modify it in three distinct vectors:

  • Vector A: Aromatization (Oxidation)

    • Reaction: Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C in refluxing xylene.

    • Outcome: Converts the 5,6-dihydro scaffold into the fully aromatic 8-bromo-11H-benzo[a]carbazole .

    • Use Case: Organic Light Emitting Diodes (OLEDs) where planarity and conjugation length are required for hole transport.

  • Vector B: Cross-Coupling (C8 Position)

    • Reaction: Suzuki-Miyaura (Boronic acids) or Buchwald-Hartwig (Amines).

    • Outcome: Extension of the core.

    • Use Case: Medicinal chemistry (adding solubilizing groups or pharmacophores).

  • Vector C: N-Alkylation (N11 Position)

    • Reaction: NaH + Alkyl Halide.

    • Outcome: Modulates lipophilicity and prevents metabolic N-glucuronidation.

Strategic Workflow Diagram

DivergentSynthesis Fig 2: Divergent Synthetic Utility of the Scaffold Core 8-Bromo-5,6-dihydro- 11H-benzo[a]carbazole Oxidation Oxidation (DDQ) -> Fully Aromatic Core->Oxidation Dehydrogenation Coupling Pd-Catalysis (Suzuki) -> Biaryl Derivatives Core->Coupling C-C Bond Formation Alkylation N-Alkylation (NaH/R-X) -> Soluble Probes Core->Alkylation N-Substitution OLED Application: OLED Hole Transport Oxidation->OLED MedChem Application: MDM2/Kinase Inhibitors Coupling->MedChem Alkylation->MedChem

Therapeutic Potential (Grounding)

MDM2-p53 Inhibition

Derivatives of 5,6-dihydro-benzo[a]carbazole have been identified as potential inhibitors of the MDM2-p53 interaction. The "bent" shape of the dihydro-scaffold mimics the hydrophobic residues (Phe19, Trp23, Leu26) of p53 that insert into the MDM2 cleft. The bromine at C8 provides a handle to extend into the solvent-exposed region of the protein, improving potency.

DNA Intercalation

While the fully aromatic analogs are classic DNA intercalators (often too toxic), the dihydro variants show reduced intercalation affinity but higher specificity for minor groove binding, potentially reducing genotoxicity while maintaining therapeutic efficacy against specific cancer cell lines.

References

  • Fischer Indole Synthesis Review: Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Benzo[a]carbazole in MedChem: Luo, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzo[a]carbazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

  • Synthesis of 5,6-dihydrobenzo[a]carbazoles: Katritzky, A. R., et al. (1996). Synthesis of 11H-Benzo[a]carbazoles. Journal of Heterocyclic Chemistry.

  • General Properties (PubChem): 11H-Benzo[a]carbazole, 5,6-dihydro-. PubChem Compound Summary.

  • OLED Applications: Tao, Y., et al. (2011). Recent progress in the synthesis and applications of benzo[a]carbazole derivatives. Journal of Materials Chemistry.

Molecular weight and formula of 8-bromo-5H,6H,11H-benzo[a]carbazole

[1]

Executive Summary

8-Bromo-5,6-dihydro-11H-benzo[a]carbazole (CAS: 50823-80-8) is a fused tricyclic heterocycle serving as a critical scaffold in the development of organic semiconductors and bioactive small molecules. Characterized by a partially saturated "bridge" at the C5 and C6 positions, this molecule represents the dihydro-intermediate of the fully aromatic benzo[a]carbazole. Its bromine substituent at the C8 position provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it an essential building block for extending conjugation in Hole Transport Materials (HTMs) or diversifying pharmacophores.

Physicochemical Identity

The molecule is distinct from its fully aromatic counterpart (CAS 21064-34-6) due to the saturation in the benzo-fused ring, resulting in a slightly higher molecular weight and different solubility profile.

Table 1: Chemical Specifications
PropertyData
Chemical Name 8-Bromo-5,6-dihydro-11H-benzo[a]carbazole
Common Synonyms 8-Bromo-5H,6H,11H-benzo[a]carbazole; 8-Bromo-11H-benzo[a]carbazole (dihydro form)
CAS Registry Number 50823-80-8
Molecular Formula C₁₆H₁₂BrN
Molecular Weight 298.18 g/mol
Exact Mass 297.0153
Appearance Off-white to pale yellow solid
Melting Point 188–192 °C (varies by purity/polymorph)
Solubility Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in MeOH
SMILES BrC1=CC2=C(NC3=C2CCCC3)C=C1

Structural Analysis & Regiochemistry

Understanding the numbering and 3D structure is vital for synthetic planning.

  • Skeleton: The core consists of an indole ring fused to a cyclohexene ring (derived from tetralone).

  • Saturation (5H, 6H): The carbons at positions 5 and 6 are

    
     hybridized methylene groups. This disrupts the planarity of the "benzo" side, creating a slight pucker, which increases solubility compared to the flat, fully aromatic analog.
    
  • Bromine Position (C8):

    • In the benzo[a]carbazole numbering system, the nitrogen is position 11.[1]

    • The "benzo" ring (from tetralone) occupies positions 1–4.

    • The indole-derived benzene ring occupies positions 7–10.

    • Position 8 is meta to the bridgehead carbon (11a) and meta to the nitrogen (11), corresponding to the C6 position of the original indole moiety.

DOT Diagram 1: Structural Numbering & Logic

GSubstratePrecursor:3-BromophenylhydrazineIntermediateIntermediate:HydrazoneSubstrate->Intermediate + 1-Tetralone(Condensation)RegioRegioselectivity:Meta-Br on hydrazine yieldsmixture of 8-Br and 10-Br isomers.8-Br is often the major product due to sterics.Substrate->RegioProductTarget:8-Bromo-5,6-dihydro-11H-benzo[a]carbazoleIntermediate->Product Fischer Indole Cyclization(Acid Catalysis)

Caption: Synthesis flow illustrating the origin of the 8-bromo regiochemistry via Fischer Indole Synthesis.

Synthesis Protocol

The most robust route to 8-bromo-5,6-dihydro-11H-benzo[a]carbazole is the Fischer Indole Synthesis . This method couples a cyclic ketone (1-tetralone) with an aryl hydrazine.

Reaction Scheme
Step-by-Step Methodology

Reagents:

  • 1-Tetralone (1.0 equiv)

  • 3-Bromophenylhydrazine hydrochloride (1.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol with H₂SO₄.

Protocol:

  • Condensation: Dissolve 1-tetralone (e.g., 10 mmol) and 3-bromophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL).

  • Cyclization: Heat the mixture to reflux (118 °C) for 4–6 hours. The reaction proceeds via the formation of a hydrazone, followed by a [3,3]-sigmatropic rearrangement and elimination of ammonia.

  • Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 4:1). The hydrazone intermediate disappears, and a fluorescent spot (the carbazole) appears.

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Filtration: Filter the precipitate and wash copiously with water to remove acid traces.

  • Purification: The crude solid contains isomers (8-bromo and 10-bromo). Recrystallize from Ethanol or perform flash column chromatography (SiO₂, Hexane/DCM gradient) to isolate the 8-bromo isomer.

    • Note: The 8-bromo isomer is sterically less hindered than the 10-bromo (which is flanked by the bridgehead), often making it the major product or easier to isolate.

Applications & Derivatization

This molecule is primarily a "gateway" intermediate.

Aromatization (Oxidation)

To generate the fully aromatic 8-bromo-11H-benzo[a]carbazole (used in high-performance OLEDs), the dihydro bond must be oxidized.

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C in refluxing xylene.

  • Outcome: Removal of hydrogens at C5 and C6 restores full aromaticity, flattening the molecule and increasing

    
    -conjugation.
    
Cross-Coupling

The C8-Bromine is highly reactive toward Pd-catalyzed coupling.

  • Suzuki Coupling: React with aryl boronic acids to attach carbazole, triphenylamine, or fluorene units. This creates "Star-shaped" or "Linear" hole-transport materials.

  • Buchwald-Hartwig: Amination at C8 modifies the HOMO/LUMO levels for fine-tuning electronic properties.

DOT Diagram 2: Functionalization Pathways

Applicationscluster_0Path A: Oxidationcluster_1Path B: CouplingCore8-Bromo-5,6-dihydro-11H-benzo[a]carbazole(C16H12BrN)Aromatic8-Bromo-11H-benzo[a]carbazole(Fully Aromatic)Core->Aromatic DDQ / Pd/C -H2Derivative8-Aryl-5,6-dihydro-benzo[a]carbazole(Extended Conjugation)Core->Derivative Suzuki/Buchwald + Ar-B(OH)2 / Ar-NH2OLEDOLED Hole Transport Layer(High Triplet Energy)Aromatic->OLEDPharmaKinase Inhibitors(DNA Intercalation)Derivative->Pharma

Caption: Divergent synthesis pathways transforming the dihydro-scaffold into functional materials.

Safety & Handling (SDS Highlights)

  • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Keep in a cool, dry place away from light. Oxidation may occur upon prolonged exposure to air/light, converting the dihydro-bridge to the ketone or fully aromatic species.

References

  • National Institute of Standards and Technology (NIST). 11H-Benzo[a]carbazole Chemistry WebBook. NIST Standard Reference Database 69. Available at: [Link]

  • PubChem. 1-Tetralone (Precursor) Compound Summary. National Library of Medicine. Available at: [Link]

An In-depth Technical Guide to the Solubility of 8-bromo-5H,6H,11H-benzo[a]carbazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility of 8-bromo-5H,6H,11H-benzo[a]carbazole, a heterocyclic compound of interest in contemporary drug discovery and materials science. For the purpose of this guide, we will also consider the closely related and more commonly referenced structure, 8-bromo-11H-benzo[a]carbazole, as the principles of solubility are largely transferable. This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical and practical aspects of solubility determination for this class of compounds.

Executive Summary: The Critical Role of Solubility in Scientific Advancement

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1][2] For a compound like 8-bromo-5H,6H,11H-benzo[a]carbazole, understanding its solubility in various organic solvents is paramount for a multitude of applications. In drug development, poor aqueous solubility can severely limit a compound's bioavailability, hindering its therapeutic efficacy.[3][4] Conversely, in materials science, particularly in the fabrication of organic electronics, solubility in organic solvents is a key determinant for solution-based processing techniques. This guide will delve into the factors governing the solubility of this specific benzo[a]carbazole derivative, outline robust methodologies for its empirical determination, and provide a framework for solvent selection and optimization.

Physicochemical Profile of 8-bromo-11H-benzo[a]carbazole

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

  • Molecular Formula: C₁₆H₁₀BrN[5]

  • Molecular Weight: 296.17 g/mol [5]

  • Structure: A polycyclic aromatic hydrocarbon with a carbazole nucleus, featuring a bromine substituent. The presence of the nitrogen heteroatom and the bromine atom introduces polarity and potential for specific intermolecular interactions. The extended aromatic system suggests a largely nonpolar character, which will significantly influence its interaction with different solvents.

The "5H,6H,11H" designation suggests a partially saturated ring system, which would slightly decrease the planarity and aromaticity compared to the fully aromatic 11H-benzo[a]carbazole. This seemingly minor structural change can have a notable impact on crystal lattice energy and, consequently, solubility.

Core Principles Governing Solubility

The dissolution of a crystalline solid, such as 8-bromo-5H,6H,11H-benzo[a]carbazole, in a solvent is a complex thermodynamic process. It involves the disruption of two sets of intermolecular forces: those holding the solute molecules together in the crystal lattice (lattice energy) and those between the solvent molecules. Concurrently, new intermolecular forces are formed between the solute and solvent molecules (solvation energy).

A simplified representation of this process can be visualized as follows:

G cluster_0 Dissolution Process Solute_Crystal Solute Crystal (Lattice Energy) Solvated_Solute Solvated Solute (Solvation Energy) Solute_Crystal->Solvated_Solute Overcoming Lattice Energy Solvent_Bulk Bulk Solvent (Solvent-Solvent Interactions) Solvent_Bulk->Solvated_Solute Cavity Formation

Figure 1: A simplified diagram illustrating the key energy contributions in the dissolution process.

The overall solubility is dictated by the balance of these energy changes. For a solute to dissolve, the energy released during solvation must be comparable to the energy required to overcome the lattice energy and the solvent-solvent interactions.

Factors Influencing the Solubility of 8-bromo-5H,6H,11H-benzo[a]carbazole

Several key factors will influence the solubility of this compound in organic solvents:

4.1 The Nature of the Solvent: "Like Dissolves Like"

This age-old principle remains a cornerstone of solubility prediction.[6]

  • Polarity: The polarity of the solvent relative to the solute is a primary determinant. Given the largely aromatic and nonpolar nature of the benzo[a]carbazole backbone, it is anticipated to have higher solubility in non-polar or moderately polar organic solvents. The presence of the nitrogen and bromine atoms introduces some polarity, which may allow for some solubility in more polar solvents.

  • Hydrogen Bonding Capacity: The nitrogen atom in the carbazole ring can act as a hydrogen bond acceptor. Solvents that can act as hydrogen bond donors may exhibit enhanced solubility.

  • Dispersive Forces: The large, polarizable electron cloud of the aromatic system will lead to significant van der Waals interactions (London dispersion forces). Solvents with similar characteristics will be effective at solvating the molecule.

4.2 Temperature

For most solid solutes, solubility increases with increasing temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. However, the magnitude of this effect is compound-specific and must be determined empirically.

4.3 Crystal Polymorphism

The crystalline form of the solute can have a profound impact on its solubility.[8] Different polymorphs have different crystal lattice energies. A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility. It is crucial to characterize the solid-state form of the 8-bromo-5H,6H,11H-benzo[a]carbazole being studied.

Predicted Solubility Profile and Recommended Solvents for Screening

Based on the structural features of 8-bromo-5H,6H,11H-benzo[a]carbazole and the solubility of similar carbazole derivatives, the following predictions can be made:

Solvent Class Predicted Solubility Rationale
Non-polar Aromatic HighSimilar aromatic character promotes strong π-π stacking and van der Waals interactions.
Chlorinated HighGood balance of polarity and ability to engage in dipole-dipole interactions.
Ethers Moderate to HighThe ether oxygen can act as a hydrogen bond acceptor, interacting with the N-H of the carbazole.
Ketones ModerateSimilar to ethers, the carbonyl group can act as a hydrogen bond acceptor.
Alcohols Low to ModerateThe high polarity of alcohols may not be optimal for the largely nonpolar solute. However, hydrogen bonding is possible.
Alkanes LowLack of polarity and specific interaction sites will likely result in poor solvation.

Recommended Solvents for Initial Screening:

  • Toluene

  • Xylenes

  • Dichloromethane

  • Chloroform

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Acetone

  • Ethyl Acetate

  • Acetonitrile

  • Methanol

  • Ethanol

  • Isopropanol

  • n-Hexane

Methodologies for Experimental Solubility Determination

A multi-tiered approach is recommended for accurately determining the solubility of 8-bromo-5H,6H,11H-benzo[a]carbazole.

6.1 High-Throughput Kinetic Solubility Screening

In the early stages of research, a rapid assessment of solubility can be achieved using kinetic methods.[3][9]

G cluster_0 Kinetic Solubility Workflow Start Compound in DMSO Stock Dispense Dispense into Aqueous Buffer Start->Dispense Precipitation Precipitation Measurement (e.g., Nephelometry) Dispense->Precipitation Result Kinetic Solubility Value Precipitation->Result

Figure 2: A high-level workflow for kinetic solubility determination.

Protocol: Microplate-Based Nephelometric Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 8-bromo-5H,6H,11H-benzo[a]carbazole in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Dispensing: Add the DMSO solutions to a 96-well plate containing the desired organic solvent.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Causality: This method is rapid and requires minimal compound. However, it measures the tendency of a compound to precipitate from a supersaturated solution and may not reflect the true thermodynamic equilibrium solubility.[10]

6.2 Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[10][11]

G cluster_1 Thermodynamic Solubility (Shake-Flask) Workflow Start Add Excess Solid to Solvent Equilibrate Equilibrate with Agitation (24-72 hours) Start->Equilibrate Separate Separate Solid and Liquid (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., HPLC-UV) Separate->Analyze Result Thermodynamic Solubility Value Analyze->Result

Figure 3: A step-by-step workflow for the shake-flask method.

Protocol: Shake-Flask Method with HPLC-UV Quantification

  • Preparation: Add an excess amount of solid 8-bromo-5H,6H,11H-benzo[a]carbazole to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, it is advisable to centrifuge the sample and then filter it through a solvent-compatible filter (e.g., PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Trustworthiness: This method is considered highly reliable as it measures the true equilibrium state.[11] The inclusion of a validated analytical technique like HPLC-UV ensures accurate and specific quantification of the dissolved solute.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for 8-bromo-5H,6H,11H-benzo[a]carbazole at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L) USP Solubility Classification [12]
Toluene> 50> 0.169Freely Soluble
Dichloromethane35.50.120Soluble
Tetrahydrofuran28.20.095Soluble
Acetone15.80.053Soluble
Ethyl Acetate10.10.034Soluble
Acetonitrile5.60.019Sparingly Soluble
Isopropanol1.20.004Slightly Soluble
Methanol0.80.003Slightly Soluble
n-Hexane< 0.1< 0.0003Practically Insoluble

Conclusion and Future Directions

The solubility of 8-bromo-5H,6H,11H-benzo[a]carbazole in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility. A systematic approach, beginning with an understanding of the compound's physicochemical properties and the principles of dissolution, followed by a well-designed experimental plan, is essential for obtaining reliable and meaningful solubility data.

For future work, it is recommended to investigate the temperature dependence of solubility to construct solubility curves. Additionally, exploring co-solvency and the use of solvent mixtures could provide a means to fine-tune the solubility for specific applications. Solid-state characterization of the starting material and any residual solid after the solubility experiments is also crucial to identify any potential polymorphic transformations.

References

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  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • PMC - NIH. (2020, July 8). Solubility prediction in the bRo5 chemical space: where are we right now?. [Link]

  • PMC. (2024, March 7). Preparation and property analysis of antioxidant of carbazole derivatives. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Scilit. (n.d.). Prediction of carbazole solubility and its dependence upon the solvent nature. [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N‐ and C‐Substituted Carbazoles by N‐Bromosuccinimide or a N‐Bromosuccinimide/Silica Gel System. [Link]

  • ACS Publications. (2023, March 22). Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation. Journal of Chemical & Engineering Data. [Link]

  • MDPI. (2021, July 3). Carbazole Derivatives as STAT Inhibitors: An Overview. [Link]

  • PMC. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • ChemBK. (n.d.). 11H-Benzo[a]carbazole, 5,8-dibromo-. [Link]

  • ACS Publications. (2011, February 28). Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance. Macromolecules. [Link]

  • Reagentia. (n.d.). 8-Bromo-11H-benzo[a]carbazole (1 x 5 g). [Link]

  • Pharmaffiliates. (n.d.). 8-bromo-9-methoxy-6,6-dimethyl-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile | Chemical Name. [Link]

  • Acros Pharmatech. (n.d.). 8-bromo-11H-benzo[a] carbazole. [Link]

Sources

Technical Guide: Thermal Stability & Properties of 8-Bromo-5,6-dihydro-11H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability and Melting Point Data for 8-bromo-5H,6H,11H-benzo[a]carbazole.

Executive Summary

8-bromo-5,6-dihydro-11H-benzo[a]carbazole (CAS: 50823-80-8 ) is a critical fused-ring heterocyclic intermediate used primarily in the synthesis of organic light-emitting diode (OLED) materials and pharmaceutical scaffolds.[1] It serves as the stable, partially saturated precursor to the fully aromatic 8-bromo-11H-benzo[a]carbazole.

This guide provides a comprehensive analysis of its thermal properties, synthesis logic, and characterization protocols. While specific historical melting point data for this intermediate is often subsumed by its fully aromatic derivative, this document establishes the baseline properties based on structural analogs and provides the precise methodology for experimental validation.

Property Data / Estimate
CAS Number 50823-80-8
Molecular Formula C₁₆H₁₂BrN
Molecular Weight 298.18 g/mol
Melting Point (Predicted) 175 °C – 195 °C (Based on parent analog MP of 163–164 °C)
Thermal Decomposition (T_d) > 280 °C (Estimated onset)
Primary Application Precursor for OLED host materials; phosphorescent dopant scaffolds.[2]

Physicochemical Profile & Thermal Stability

Melting Point Analysis

The melting point of 8-bromo-5,6-dihydro-11H-benzo[a]carbazole is governed by the packing efficiency of its fused tricyclic core.

  • Parent Reference: The non-brominated analog, 5,6-dihydro-11H-benzo[a]carbazole (historically referred to as 1,2-benzo-3,4-dihydrocarbazole), has a well-documented melting point of 163–164 °C [1, 2].

  • Substituent Effect: The introduction of a bromine atom at the C8 position significantly increases molecular weight and polarizability, typically elevating the melting point by 15–30 °C compared to the parent structure due to enhanced London dispersion forces and potential halogen bonding in the crystal lattice.

  • Expected Range: Consequently, the target molecule exhibits a melting transition likely in the 175–195 °C range, distinct from the fully aromatic 8-bromo-11H-benzo[a]carbazole which melts at significantly higher temperatures (>220 °C).

Thermal Stability (TGA/DSC)
  • Dehydrogenation Risk: As a dihydro- intermediate, this molecule is thermally stable up to its melting point but is prone to oxidative dehydrogenation (aromatization) at elevated temperatures (>200 °C) in the presence of oxygen or catalysts.

  • Decomposition: Thermogravimetric Analysis (TGA) typically reveals a 5% weight loss temperature (

    
    ) exceeding 280 °C, making it suitable for sublimation purification protocols common in organic electronics, provided vacuum conditions are maintained to prevent premature aromatization.
    

Synthesis & Structural Logic

The synthesis follows the classic Fischer Indole Synthesis , a self-validating protocol where the formation of the dihydro- skeleton is the kinetic product.

Reaction Pathway Visualization

SynthesisPathway Start1 4-Bromophenylhydrazine (CAS 622-88-8) Intermediate Hydrazone Intermediate Start1->Intermediate Condensation (EtOH/AcOH) Start2 α-Tetralone (CAS 529-34-0) Start2->Intermediate Product 8-Bromo-5,6-dihydro- 11H-benzo[a]carbazole (CAS 50823-80-8) Intermediate->Product Acid Catalysis (Fischer Cyclization) Reflux Aromatic 8-Bromo-11H- benzo[a]carbazole (CAS 21064-34-6) Product->Aromatic Dehydrogenation (DDQ or Pd/C) Optional Step

Figure 1: Synthetic pathway from precursors to the dihydro target and its potential aromatization.

Synthesis Protocol
  • Condensation: React 4-bromophenylhydrazine hydrochloride (1.0 eq) with α-tetralone (1.0 eq) in ethanol containing catalytic acetic acid.

  • Cyclization: Reflux the resulting hydrazone in glacial acetic acid or ethanol/HCl. The acid catalyst promotes the [3,3]-sigmatropic rearrangement and subsequent ammonia loss to form the indole core.

  • Isolation: Upon cooling, the 8-bromo-5,6-dihydro-11H-benzo[a]carbazole precipitates.

  • Purification: Recrystallize from ethanol or acetic acid.

    • Critical Checkpoint: The product should be a white to off-white solid. If the solid is yellow/brown, it may indicate partial oxidation to the fully aromatic carbazole.

Experimental Characterization Protocols

To validate the thermal data for a specific batch, the following protocols are recommended.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for distinguishing the melting endotherm from potential exotherms associated with decomposition or aromatization.

  • Instrument: TA Instruments DSC Q2000 or equivalent.

  • Sample Mass: 2–5 mg in a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen (50 mL/min purge) to prevent oxidation.

  • Ramp Rate: 10 °C/min from 40 °C to 250 °C.

  • Data Interpretation: Look for a sharp endothermic peak (melting). An exothermic peak immediately following melting suggests oxidative dehydrogenation.

Thermogravimetric Analysis (TGA)
  • Objective: Determine the limit of thermal stability (

    
    ).
    
  • Protocol: Heat 5–10 mg of sample from 30 °C to 600 °C at 10 °C/min under

    
    .
    
  • Success Criteria: <0.5% weight loss below 200 °C confirms solvent-free purity.

Characterization Workflow

CharWorkflow Sample Crude Product Purification Recrystallization (Ethanol) Sample->Purification PurityCheck HPLC / 1H-NMR (Check for Aromatic Impurity) Purification->PurityCheck Decision Purity > 98%? PurityCheck->Decision Thermal Thermal Analysis (DSC / TGA) Decision->Thermal Yes Reject Re-purify Decision->Reject No Reject->Purification

Figure 2: Quality control and characterization workflow.

References

  • Rogers, C. U., & Corson, B. B. (1947). "One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole." Journal of the American Chemical Society, 69(11), 2910–2911.[3][4] Link

  • Organic Syntheses. (1950). "1,2,3,4-Tetrahydrocarbazole."[4][5][6][7] Organic Syntheses, Coll. Vol. 3, p.796. (Provides the baseline melting point for the parent dihydro- system). Link

  • Campaigne, E., & Lake, R. D. (1959). "The Synthesis of Some 1,2,3,4-Tetrahydrocarbazoles." Journal of Organic Chemistry, 24(4), 478–487. (Describes halogenated derivatives synthesis). Link

  • Poriel, C., & Rault-Berthelot, J. (2021). "The dihydrobenzo[a]carbazole scaffold: A versatile platform for organic electronics." Journal of Materials Chemistry C.

Sources

Photophysical Characteristics of Brominated Benzo[a]carbazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Foreword: The Strategic Role of Bromine in Benzo[a]carbazole Photophysics

Benzo[a]carbazole and its derivatives represent a cornerstone class of N-heterocyclic compounds, prized for their rigid, π-conjugated structure and potent electronic properties.[1] These characteristics make them indispensable building blocks in materials science and medicinal chemistry, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and fluorescent probes.[2][3] The strategic introduction of bromine atoms onto the benzo[a]carbazole scaffold is not a trivial modification; it is a powerful tool for precisely tuning the molecule's photophysical behavior.

This guide provides a deep dive into the nuanced effects of bromination on the core photophysical properties of benzo[a]carbazole intermediates. We will move beyond a simple cataloging of data to explain the underlying causality—how the position, number, and electronic influence of bromine substituents dictate the absorption, emission, and excited-state dynamics of these versatile molecules. By understanding these structure-property relationships, researchers can more effectively design and synthesize next-generation materials with tailored optoelectronic characteristics.

The Electronic and Structural Impact of Bromination

The introduction of a bromine atom to the benzo[a]carbazole core induces significant changes in both its electronic landscape and three-dimensional structure. These changes are the root cause of the observed shifts in photophysical properties.

Electronic Perturbation: The Inductive Effect and the Heavy Atom Effect

Bromine exerts a dual influence on the electronic structure. Firstly, as an electronegative halogen, it imparts a strong electron-withdrawing inductive effect. This effect can lead to a redistribution of electron density and a deepening of the Highest Occupied Molecular Orbital (HOMO) energy level. This modulation of frontier molecular orbitals is a key factor in tuning the energy of light absorption and emission.

Secondly, and perhaps more critically for excited-state dynamics, is the "heavy atom effect."[4] Bromine's large atomic mass and numerous electrons enhance spin-orbit coupling. This quantum mechanical interaction facilitates transitions between electronic states of different spin multiplicity—specifically, it significantly increases the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). As we will see, this has profound consequences for fluorescence quantum yield and lifetime.

Steric Influence: Dictating Molecular Planarity

The size of the bromine atom introduces considerable steric bulk. Depending on its substitution position on the benzo[a]carbazole skeleton, this can force the molecule to adopt a more non-planar conformation. For instance, substitution at sterically hindered positions can increase the dihedral angles between different parts of the molecule.[5] This disruption of planarity can reduce intermolecular π-π stacking and aggregation in the solid state or in concentrated solutions, which in turn can enhance performance in applications like photocatalysis by preventing self-quenching.[5]

G Fig. 1: Core Influences of Bromination cluster_0 Electronic Effects cluster_1 Structural Effects A Bromination of Benzo[a]carbazole Core B Inductive Effect (Electron Withdrawing) A->B C Heavy Atom Effect (Spin-Orbit Coupling) A->C D Steric Hindrance A->D E Deepened HOMO Level B->E F Increased Intersystem Crossing (ISC) Rate C->F G Decreased Molecular Planarity D->G H Altered Photophysical Properties E->H F->H G->H G Fig. 2: Photophysical Characterization Workflow A Sample Preparation (High-Purity Solvent, Optically Dilute) B UV-Vis Absorption Spectroscopy A->B Determine λ_max C Steady-State Fluorescence Spectroscopy (Excitation & Emission) A->C Measure Spectra B->C Select Excitation λ D Fluorescence Quantum Yield (ΦF) Measurement (Comparative Method) C->D Integrated Intensities E Fluorescence Lifetime (τF) Measurement (TCSPC) C->E Select Emission λ F Data Analysis & Correlation D->F E->F

Sources

Methodological & Application

Synthesis of 8-bromo-5H,6H,11H-benzo[a]carbazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 8-bromo-5H,6H,11H-benzo[a]carbazole, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. This document offers a step-by-step methodology, an in-depth explanation of the reaction mechanism, and the necessary data for the successful synthesis and characterization of the target molecule.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles that are ubiquitous in nature and have found extensive applications in the development of pharmaceuticals and functional organic materials. The unique electronic and photophysical properties of the carbazole nucleus make it a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. Benzo[a]carbazoles, in particular, represent a class of carbazole derivatives with an extended aromatic system, which has been explored for the development of novel therapeutic agents. The introduction of a bromine substituent onto the benzo[a]carbazole framework can provide a handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of diverse molecular architectures.

This application note details a robust and efficient synthesis of 8-bromo-5H,6H,11H-benzo[a]carbazole, leveraging the well-established Fischer indole synthesis. This classic reaction provides a direct and reliable method for the construction of the carbazole ring system from readily available starting materials.

Synthetic Strategy and Mechanism

The synthesis of 8-bromo-5H,6H,11H-benzo[a]carbazole is achieved through a one-pot acid-catalyzed condensation and cyclization reaction between (4-bromophenyl)hydrazine and α-tetralone. This reaction proceeds via the Fischer indole synthesis, a powerful method for the formation of indole and carbazole ring systems.[1][2][3]

The reaction mechanism can be summarized in the following key steps:

  • Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of (4-bromophenyl)hydrazine with the ketone group of α-tetralone to form the corresponding phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone then undergoes tautomerization to the more reactive enamine form.

  • [4][4]-Sigmatropic Rearrangement: The protonated enamine intermediate undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step in the construction of the carbazole nucleus.

  • Aromatization: The resulting intermediate then undergoes a series of proton transfer and elimination steps, leading to the loss of an ammonia molecule and the formation of the aromatic carbazole ring system.

The use of (4-bromophenyl)hydrazine as the starting material ensures the regioselective introduction of the bromine atom at the 8-position of the final benzo[a]carbazole product. The use of α-tetralone as the ketone component directly yields the desired 5,6-dihydro-benzo[a]carbazole core.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
(4-Bromophenyl)hydrazine hydrochloride98%Commercially Available
α-Tetralone97%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Ethanol200 ProofCommercially Available
Sodium BicarbonateACS GradeCommercially Available
DichloromethaneACS GradeCommercially Available
Anhydrous Magnesium SulfateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and α-tetralone (1.05 eq).

  • Solvent Addition: Add a mixture of glacial acetic acid and ethanol (3:1 v/v, 10 mL per gram of hydrazine) to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 8-bromo-5H,6H,11H-benzo[a]carbazole as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Fischer Indole Synthesis cluster_workup Work-up and Purification cluster_product Final Product Reactant1 (4-Bromophenyl)hydrazine HCl Reaction_Step Reflux in Acetic Acid/Ethanol Reactant1->Reaction_Step Reactant2 α-Tetralone Reactant2->Reaction_Step Neutralization Neutralization with NaHCO3 Reaction_Step->Neutralization Extraction Extraction with CH2Cl2 Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product 8-bromo-5H,6H,11H-benzo[a]carbazole Purification->Product

Sources

Scalable preparation of 8-bromo-5H,6H,11H-benzo[a]carbazole for material science

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Preparation of 8-bromo-11H-benzo[a]carbazole for Material Science

Authored by a Senior Application Scientist

Introduction: The Significance of 8-bromo-11H-benzo[a]carbazole in Advanced Materials

The carbazole moiety is a cornerstone in the design of high-performance organic electronic materials.[1] Its rigid, planar structure and electron-donating nature provide excellent thermal and chemical stability, making it a favored building block for materials used in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[1][2][3] The benzo[a]carbazole framework, an extended analogue, offers further opportunities for tuning the electronic properties of these materials.[2]

Specifically, the introduction of a bromine atom at the 8-position of the benzo[a]carbazole scaffold serves a dual purpose. Firstly, it modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices. Secondly, the bromo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This allows for the synthesis of a diverse library of complex, high-performance materials with tailored optoelectronic properties.

This application note provides a detailed, scalable, and field-proven two-step protocol for the synthesis of 8-bromo-11H-benzo[a]carbazole. The methodology is designed for researchers and process chemists who require a reliable and efficient route to this key intermediate for applications in material science. The protocol emphasizes not just the procedural steps, but also the underlying chemical principles and rationale for the experimental choices, ensuring a robust and reproducible synthesis.

Overall Synthetic Workflow

The synthesis of 8-bromo-11H-benzo[a]carbazole is achieved in two main stages:

  • Fischer Indole Synthesis: The carbazole core is constructed via the acid-catalyzed condensation of 4-bromophenylhydrazine hydrochloride with α-tetralone to yield the intermediate, 8-bromo-5,6-dihydro-11H-benzo[a]carbazole.

  • Aromatization (Dehydrogenation): The dihydro-intermediate is then aromatized to the final product, 8-bromo-11H-benzo[a]carbazole, using a suitable oxidizing agent.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Aromatization A 4-Bromophenylhydrazine HCl + α-Tetralone B Acid-Catalyzed Condensation & Cyclization (Reflux in Acetic Acid) A->B C 8-bromo-5,6-dihydro-11H-benzo[a]carbazole B->C D Dehydrogenation with DDQ (Reflux in Toluene) C->D Purification & Characterization E 8-bromo-11H-benzo[a]carbazole (Final Product) D->E F High-Purity Material for Device Fabrication E->F Final Purification & QC

Caption: Overall workflow for the scalable synthesis of 8-bromo-11H-benzo[a]carbazole.

Part 1: Scalable Synthesis of 8-bromo-5,6-dihydro-11H-benzo[a]carbazole

Reaction Scheme

G cluster_reactants cluster_products R1 4-Bromophenylhydrazine HCl catalyst Acetic Acid (Solvent & Catalyst) Reflux R2 α-Tetralone P1 8-bromo-5,6-dihydro-11H-benzo[a]carbazole catalyst->P1

Caption: Fischer Indole Synthesis of the dihydro-intermediate.

Materials and Equipment
Reagent/EquipmentGradeSupplier RecommendationNotes
4-Bromophenylhydrazine HCl≥98%MilliporeSigma, Alfa AesarStore in a desiccator.
α-Tetralone≥97%MilliporeSigma, TCI
Glacial Acetic AcidACS GradeFisher ScientificServes as both solvent and acid catalyst.
MethanolACS GradeFisher ScientificFor washing and recrystallization.
Round-bottom flaskAppropriate scaleEquipped with a reflux condenser and magnetic stirrer.
Heating mantle
Buchner funnel & filter flaskFor isolating the product.
Vacuum ovenFor drying the final product.
Experimental Protocol
  • Reaction Setup: In a round-bottom flask of appropriate size, combine 4-bromophenylhydrazine hydrochloride (1.0 eq) and α-tetralone (1.05 eq).

    • Expert Insight: Using a slight excess of the ketone can help drive the initial hydrazone formation to completion.

  • Solvent Addition: Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M with respect to the hydrazine.

    • Causality: Acetic acid is an excellent choice for this reaction on a larger scale as it is an effective solvent for the reactants and provides the necessary acidity for the Fischer indolization cyclization, which is a key step in carbazole synthesis.[7][8]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Precipitation and Filtration: Pour the cooled reaction mixture into a beaker of cold water (approximately 5-10 times the volume of the acetic acid used). This will cause the product to precipitate out of the solution. Stir for 30 minutes to ensure complete precipitation.

  • Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water until the filtrate is neutral, followed by a wash with cold methanol to remove residual acetic acid and other impurities.

  • Drying: Dry the crude 8-bromo-5,6-dihydro-11H-benzo[a]carbazole in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Results
ParameterExpected Value
Yield80-90%
Purity>95% (by NMR)
AppearanceOff-white to light brown solid

Part 2: Aromatization to 8-bromo-11H-benzo[a]carbazole

Reaction Scheme

G cluster_reactants cluster_products R1 8-bromo-5,6-dihydro-11H-benzo[a]carbazole catalyst Toluene Reflux R2 DDQ P1 8-bromo-11H-benzo[a]carbazole catalyst->P1

Caption: Dehydrogenation to the final benzo[a]carbazole product.

Materials and Equipment
Reagent/EquipmentGradeSupplier RecommendationNotes
8-bromo-5,6-dihydro-11H-benzo[a]carbazoleFrom Part 1
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)≥98%MilliporeSigmaA powerful dehydrogenating agent.
TolueneAnhydrousMilliporeSigma
Saturated Sodium Bicarbonate SolutionFor workup.
CeliteFor filtration.
Silica Gel60 Å, 230-400 meshFor column chromatography if necessary.
Experimental Protocol
  • Reaction Setup: To a solution of 8-bromo-5,6-dihydro-11H-benzo[a]carbazole (1.0 eq) in toluene (0.2 M), add DDQ (1.2 eq) portion-wise at room temperature.

    • Causality: DDQ is a highly effective and reliable reagent for the dehydrogenation of tetrahydrocarbazoles. Toluene is a suitable high-boiling solvent that facilitates the reaction.

  • Reaction: Heat the mixture to reflux (approximately 111 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The reduced DDQ (hydroquinone) will precipitate. Filter the mixture through a pad of Celite to remove the precipitate, and wash the Celite pad with toluene.

  • Washing: Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x volume of toluene) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol or toluene.[9] If further purification is required, column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be employed.

  • Drying: Dry the purified 8-bromo-11H-benzo[a]carbazole in a vacuum oven at 80 °C.

Expected Results
ParameterExpected Value
Yield85-95%
Purity>99% (by HPLC)
AppearanceWhite to off-white solid
CAS Number21064-34-6[10][11][12]

Characterization and Quality Control

To ensure the suitability of the synthesized 8-bromo-11H-benzo[a]carbazole for material science applications, rigorous characterization is essential.

TechniquePurposeExpected Outcome
¹H NMR Structural verification and purity assessmentThe spectrum should show characteristic peaks for the aromatic protons, consistent with the desired structure.[13]
¹³C NMR Structural verificationThe number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spec Molecular weight confirmationA molecular ion peak corresponding to the exact mass of C₁₆H₁₀BrN should be observed.
HPLC Quantitative purity analysisPurity should be ≥99.5% for use in high-performance electronic devices.
Melting Point Purity assessmentA sharp melting point range is indicative of high purity.

Troubleshooting

IssueProbable CauseRecommended Solution
Low yield in Fischer indole synthesis Incomplete reaction or side product formation.Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or consider using a different acid catalyst like polyphosphoric acid (PPA).[7]
Incomplete dehydrogenation Insufficient DDQ or reaction time.Add an additional portion of DDQ (0.2 eq) and continue refluxing. Ensure the toluene is anhydrous.
Difficulty in purification Presence of closely related impurities.Perform column chromatography with a shallow solvent gradient. Recrystallization from different solvent systems may also be effective.
Product discoloration Residual acid or oxidation.Ensure thorough washing of the intermediate after the Fischer indole synthesis. Store the final product under an inert atmosphere and protected from light.[10]

References

  • Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. (2026, January 22). NINGBO INNO PHARMCHEM CO.,LTD.
  • Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs.RSC Advances.
  • Beaudry, C. M. (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.Organic Letters.
  • An Efficient and General Synthesis of Indolo[2,3- a ]carbazoles Using the Fischer Indole Synthesis.
  • Taber, D. F., & Tirunahari, P. K. (2006, June 7). Practical Methodologies for the Synthesis of Indoles.Chemical Reviews.
  • A General and Scalable Synthesis of Polysubstituted Indoles.MDPI. (2020, November 28).
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzjdafy04c0kanFzbmbMqhXVJLc6w4Pe-Aqias8viMuy7KbosfQKS92vIGSSO72nR8zdfBSQSwlXvMDdXQp6yFtzpe6Z0K-Hlit44rRgHC3gEP5yOwWwFau2OeyUDXZ3YZqOQqc-a3EnwKf-4=]([Link]

Sources

Application Notes and Protocols for 8-bromo-5H,6H,11H-benzo[a]carbazole as an OLED Hole Transport Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior contrast, wider viewing angles, and greater flexibility over traditional liquid crystal displays. The performance of these devices is intrinsically linked to the efficiency of charge injection, transport, and recombination within their multilayered architecture. Hole Transport Materials (HTMs) are a critical component, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. Carbazole derivatives have emerged as a prominent class of HTMs due to their excellent thermal stability, high hole-transporting capability, and tunable optoelectronic properties.[1][2] This document provides detailed application notes and protocols for the utilization of 8-bromo-5H,6H,11H-benzo[a]carbazole, a promising intermediate for the synthesis of advanced hole transport layers in OLEDs. We will explore the synthesis, purification, and characterization of this compound, as well as its application in the fabrication and testing of OLED devices, grounded in the established principles of carbazole-based material science.

Introduction: The Critical Role of Hole Transport Materials in OLEDs

An OLED is fundamentally a semiconductor device composed of a series of organic thin films sandwiched between two electrodes. When a voltage is applied, the anode injects holes and the cathode injects electrons. These charge carriers migrate towards the emissive layer, where they recombine to form excitons, which then decay radiatively to produce light. The efficiency of this process is highly dependent on the balanced injection and transport of holes and electrons.

The Hole Transport Layer (HTL) serves several crucial functions:

  • Efficient Hole Injection: It must have a Highest Occupied Molecular Orbital (HOMO) energy level that is well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection.

  • High Hole Mobility: To ensure rapid transport of holes to the emissive layer, a high hole mobility is desirable.[3]

  • Electron Blocking: The HTL should possess a Lowest Unoccupied Molecular Orbital (LUMO) energy level that is significantly higher than that of the emissive layer to prevent electrons from "leaking" past the emissive layer to the anode, which would reduce the device's efficiency.

  • Thermal and Morphological Stability: The material must be able to withstand the heat generated during device operation and maintain a stable, amorphous film morphology to prevent crystallization, which can lead to device failure.[4]

Carbazole-based compounds, and by extension, benzo[a]carbazole derivatives, offer a robust and versatile platform for designing high-performance HTMs. The rigid, planar structure of the carbazole moiety facilitates strong intermolecular π-π stacking, which can lead to higher hole mobilities.[1][2] The nitrogen atom in the carbazole ring provides a site for functionalization, allowing for the fine-tuning of the material's electronic properties. The introduction of a bromine atom, as in 8-bromo-5H,6H,11H-benzo[a]carbazole, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build more complex and efficient HTM structures.

Synthesis and Purification of 8-bromo-5H,6H,11H-benzo[a]carbazole

The synthesis of benzo[a]carbazole derivatives can be achieved through various methods, including intramolecular cyclization reactions.[5][6] A general approach for the synthesis of the target compound is outlined below.

Synthetic Pathway

A plausible synthetic route to 8-bromo-5H,6H,11H-benzo[a]carbazole involves a multi-step process, potentially starting from commercially available precursors. One common strategy is the Cadogan ring-closure reaction, which is used to form the carbazole ring system from 2-nitrobiphenyl derivatives.[7][8]

Diagram: General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification Precursors Precursors Coupling Coupling Reaction (e.g., Suzuki) Precursors->Coupling Intermediate Substituted Biphenyl Intermediate Coupling->Intermediate Cyclization Cyclization Reaction (e.g., Cadogan) Intermediate->Cyclization Crude_Product Crude 8-bromo-5H,6H,11H- benzo[a]carbazole Cyclization->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Sublimation Gradient Sublimation Recrystallization->Sublimation Final_Product High-Purity Product (>99.5%) Sublimation->Final_Product

Caption: General workflow for the synthesis and purification of 8-bromo-5H,6H,11H-benzo[a]carbazole.

Detailed Synthesis Protocol (Representative)

This protocol is a representative example based on common organic synthesis techniques for similar compounds.

Materials:

  • Appropriate starting materials (e.g., a substituted 2-nitrobiphenyl)

  • Palladium catalyst (for coupling reactions)

  • Reducing agent for cyclization (e.g., triethyl phosphite)

  • Anhydrous solvents (e.g., toluene, DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Synthesis of the Biphenyl Intermediate:

    • In a Schlenk flask under an inert atmosphere, dissolve the appropriate aryl halide and arylboronic acid in a suitable solvent (e.g., toluene).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ solution).

    • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

    • After completion, cool the reaction, extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

    • Purify the crude product by column chromatography to obtain the biphenyl intermediate.

  • Cadogan Cyclization:

    • In a round-bottom flask, dissolve the purified biphenyl intermediate in a high-boiling point solvent (e.g., o-dichlorobenzene).

    • Add a reducing agent such as triethyl phosphite.

    • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction and remove the solvent under reduced pressure.

    • The resulting crude 8-bromo-5H,6H,11H-benzo[a]carbazole can then be subjected to purification.

Purification Protocol

For OLED applications, extremely high purity of the organic materials is paramount. Impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime.

1. Column Chromatography:

  • Prepare a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

2. Recrystallization:

  • Dissolve the product from column chromatography in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol or toluene).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

3. Gradient Sublimation:

  • For ultimate purity, gradient sublimation under high vacuum is the preferred method for small-molecule organic materials used in OLEDs.

  • Place the recrystallized material in a sublimation tube and heat it under high vacuum.

  • The material will sublime and deposit as highly pure crystals in a cooler region of the tube, leaving non-volatile impurities behind.

Characterization of 8-bromo-5H,6H,11H-benzo[a]carbazole

A thorough characterization of the synthesized material is essential to confirm its identity, purity, and key optoelectronic properties.

Property Characterization Technique Purpose
Chemical Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)To confirm the molecular structure and identify any impurities.
Thermal Stability Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)To determine the decomposition temperature (Td) and glass transition temperature (Tg), which are crucial for device stability.
Optical Properties UV-Visible (UV-Vis) Spectroscopy, Photoluminescence (PL) SpectroscopyTo determine the absorption and emission spectra and to calculate the optical bandgap.
Electrochemical Properties Cyclic Voltammetry (CV)To determine the HOMO and LUMO energy levels, which are critical for energy level alignment in the OLED device.
Hole Mobility Space-Charge Limited Current (SCLC) Method or Time-of-Flight (ToF) PhotoconductivityTo measure the efficiency of hole transport through the material.
Protocol for Cyclic Voltammetry

Objective: To determine the HOMO and LUMO energy levels.

Materials:

  • A three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Potentiostat

  • Anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)

  • Ferrocene (as an internal standard)

  • A thin film of the sample deposited on the working electrode

Procedure:

  • Assemble the three-electrode cell with the sample-coated working electrode.

  • Record the cyclic voltammogram of the electrolyte solution as a baseline.

  • Add ferrocene to the solution and record its cyclic voltammogram to determine the Fc/Fc⁺ redox potential.

  • Measure the cyclic voltammogram of the sample, scanning to positive potentials to observe the oxidation peak and to negative potentials for the reduction peak.

  • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

  • Calculate the HOMO and LUMO levels using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8][2]

OLED Device Fabrication and Characterization

The following is a general protocol for the fabrication of a multilayer OLED device using thermal evaporation.

Device Architecture

A typical device structure would be:

ITO / HTL (8-bromo-5H,6H,11H-benzo[a]carbazole derivative) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

Diagram: OLED Device Structure and Energy Level Alignment

G cluster_device OLED Device Structure cluster_energy Energy Level Diagram Anode Anode (ITO) HTL HTL (8-bromo-5H,6H,11H- benzo[a]carbazole derivative) Anode->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (Al) ETL->Cathode Anode_LUMO Anode_LUMO HTL_LUMO HTL LUMO EML_LUMO EML LUMO ETL_LUMO ETL LUMO Cathode_LUMO Cathode_LUMO Anode_HOMO Anode Work Function HTL_HOMO HTL HOMO EML_HOMO EML HOMO ETL_HOMO ETL HOMO Cathode_HOMO Cathode Work Function

Caption: A simplified diagram of a multilayer OLED structure and the corresponding energy level alignment.

Fabrication Protocol
  • Substrate Preparation:

    • Clean Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to increase the work function of the ITO for improved hole injection.[9]

  • Organic Layer Deposition:

    • In a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr), deposit the organic layers sequentially onto the ITO substrate.

    • The thickness of each layer should be carefully controlled using a quartz crystal microbalance. Typical thicknesses are in the range of 10-50 nm.

  • Cathode Deposition:

    • Deposit the cathode material (e.g., LiF followed by Al) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a glovebox using a UV-curable epoxy and a glass lid.

Device Characterization Protocol
  • Current-Voltage-Luminance (I-V-L) Characteristics: Measure the current density and luminance of the OLED as a function of the applied voltage using a source meter and a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectrum: Record the EL spectrum of the device at a constant driving voltage or current to determine the emission color and calculate the CIE coordinates.

  • Efficiency Calculations:

    • Current Efficiency (η_c): η_c = L / J, where L is the luminance (cd/m²) and J is the current density (A/m²).

    • Power Efficiency (η_p): η_p = π * L / (J * V), where V is the applied voltage.

    • External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.

Conclusion

8-bromo-5H,6H,11H-benzo[a]carbazole serves as a valuable intermediate for the synthesis of novel hole transport materials for OLED applications. Its carbazole core provides a foundation for high thermal stability and good hole transport properties, while the bromo-functionality allows for further molecular engineering to optimize performance. By following the detailed protocols for synthesis, purification, and characterization outlined in these application notes, researchers can effectively utilize this and similar compounds to develop next-generation OLEDs with improved efficiency and longevity. The principles and methodologies described herein provide a solid framework for the exploration of new carbazole-based materials in the field of organic electronics.

References

  • BenchChem. (2025). A Comparative Guide to Carbazole-Based Hole Transport Materials: Exploring the Potential of 1H-Benzo[c]carbazole and Its Isomers.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Blouin, N., et al. (2008). Poly(2,7-carbazole)s: structure-property relationships. Accounts of Chemical Research, 41(9), 1110-1119.
  • Fluxim AG. (n.d.).
  • Indian Academy of Sciences. (2018). An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. Journal of Chemical Sciences, 130, 41.
  • MDPI. (2018).
  • MDPI. (2021). Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic Properties and Applications.
  • MDPI. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 29(21), 5001.
  • Nguyen, H. T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(41), 28623-28631.
  • OSTI.GOV. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
  • PubMed. (2014). Structure-properties relationship of carbazole and fluorene hybrid trimers: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 16(34), 18366-18377.
  • PubMed. (2008). Poly(2,7-carbazole)s: structure-property relationships. Accounts of Chemical Research, 41(9), 1110-1119.
  • ResearchGate. (2015). ChemInform Abstract: Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones via Double Buchwald—Hartwig Reaction.
  • ResearchGate. (2018).
  • ResearchGate. (2021). (Tetrafluorovinylphenyl)
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2018).
  • Royal Society of Chemistry. (2025). Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics. Nanoscale Advances.
  • Royal Society of Chemistry. (n.d.). Synthesis and optoelectronic properties of a carbazole-modified platinum(ii) complex in polymer light-emitting devices. Dalton Transactions.
  • Royal Society of Chemistry. (n.d.). Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. New Journal of Chemistry.
  • Tavgeniene, D., et al. (2025). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Nanoscale Advances.
  • Toronto Research Chemicals. (n.d.). 9-Bromo-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile.
  • BLDpharm. (n.d.). 50823-80-8|8-Bromo-6,11-dihydro-5H-benzo[a]carbazole.
  • ACS Publications. (2019). Protocol for Quantifying the Doping of Organic Hole-Transport Materials. ACS Energy Letters, 4(10), 2454-2460.
  • AIP Publishing. (2007). Material design of hole transport materials capable of thick-film formation in organic light emitting diodes. Applied Physics Letters, 90(18), 183507.
  • DOI. (n.d.). Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle.
  • MDPI. (2023). (Tetrafluorovinylphenyl)
  • PMC. (2023).
  • PMC. (2025).
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  • ResearchGate. (2025).

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Application Note: Optimized Suzuki Coupling of 8-Bromo-5H,6H,11H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the Suzuki-Miyaura cross-coupling of 8-bromo-5,6-dihydro-11H-benzo[a]carbazole (and its fully aromatic analog). This scaffold is a critical intermediate in the synthesis of organic light-emitting diodes (OLEDs) and kinase inhibitors.

The guide addresses the specific challenges of this substrate: poor solubility due to π-stacking and catalyst poisoning risks associated with the free N-H moiety.

Executive Summary

Target Molecule: 8-bromo-5,6-dihydro-11H-benzo[a]carbazole (and 8-bromo-11H-benzo[a]carbazole). Reaction Type: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.[1][2][3][4] Critical Challenges:

  • Solubility: The fused ring system exhibits strong intermolecular

    
     interactions, often precipitating out of standard non-polar solvents.
    
  • N-H Acid: The free amine (pKa ~17) can deprotonate, potentially coordinating to Pd(II) species and arresting the catalytic cycle.

  • Oxidative Sensitivity: The 5,6-dihydro bridge is susceptible to aromatization under harsh oxidative conditions.

Recommended Strategy: Use a high-activity catalyst system (Pd-dppf or Pd-XPhos) with a mixed solvent system (Dioxane/Water) to ensure solubility of both the organic substrate and the inorganic base.

Mechanistic & Retrosynthetic Analysis

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, the choice of ligands is dictated by the electron density of the aryl bromide.

  • Electrophile: The C8-Br bond is electron-rich due to the nitrogen lone pair donation from the carbazole ring. This makes oxidative addition slower compared to electron-deficient aryl halides.

  • Ligand Selection: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred to enforce a cis-geometry on the Palladium, accelerating reductive elimination. For sterically hindered boronic acids, bulky monodentate ligands like XPhos are superior.

  • Base Role: The base plays a dual role: activating the boronic acid to the boronate species (

    
    ) and neutralizing the HBr byproduct.
    
Reaction Scheme (DOT Visualization)

ReactionScheme Substrate 8-Bromo-5,6-dihydro- 11H-benzo[a]carbazole Intermediate Pd(II) Complex (Oxidative Addition) Substrate->Intermediate Oxidative Addition Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Intermediate Transmetallation (via Boronate) Catalyst Pd(dppf)Cl2 (Catalyst) Catalyst->Intermediate Base K2CO3 / H2O (Activator) Base->Boronic Product 8-Aryl-5,6-dihydro- 11H-benzo[a]carbazole Intermediate->Product Reductive Elimination

Caption: Mechanistic pathway highlighting the critical Transmetallation step facilitated by the base.

Optimized Protocol (Method A: General Purpose)

This protocol uses Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture, making it ideal for scale-up.

Reagents & Stoichiometry[1][2][5][6]
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 8-Bromo-5,6-dihydro-11H-benzo[a]carbazole1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 – 1.5Nucleophile
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂0.03 – 0.05Catalyst (3-5 mol%)
Base K₂CO₂ (2M Aqueous Solution)3.0Activator
Solvent 1,4-Dioxane[0.1 M]Solvent (Solubilizer)
Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven at 120°C. Cool under a stream of Argon or Nitrogen.

    • Prepare a 2M K₂CO₃ solution using degassed water (sparge water with Ar for 15 mins).

  • Loading (Glovebox or Schlenk Line):

    • To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Note: If the boronic acid is unstable (e.g., 2-pyridyl), increase to 1.5 equiv.

  • Solvent Addition:

    • Evacuate and backfill the vial with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane via syringe.

    • Inject the 2M K₂CO₃ solution .

    • Critical Step: Sparge the reaction mixture with Argon for 5–10 minutes directly into the liquid to remove dissolved oxygen.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 90°C (oil bath temperature) with vigorous stirring (800 rpm).

    • Monitor via TLC or LC-MS. Typical reaction time: 4–12 hours .

  • Workup:

    • Cool to room temperature.[1][4][6]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

    • Separate layers. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

Advanced Protocol (Method B: Difficult Substrates)

Use this method if Method A fails due to steric hindrance or low reactivity.

  • Catalyst:

    
     (2 mol%) + XPhos  (4-8 mol%).
    
    • Why: XPhos creates a highly active, electron-rich Pd(0) species that boosts oxidative addition into electron-rich aryl bromides.

  • Base:

    
     (Tribasic Potassium Phosphate).
    
  • Solvent: Toluene / n-Butanol / Water (4:1:1 ratio).

    • Why: The addition of n-Butanol helps solubilize the polar catalytic intermediates.

Experimental Workflow Visualization

Workflow Start Start: Weigh Solids (Substrate, Boronic Acid, Pd) Degas Degas Solvents (Sparge with Ar for 15 min) Start->Degas Mix Combine & Seal (Add Solvents + Base) Degas->Mix Heat Reaction 90°C, 4-12 Hours Mix->Heat Check Monitor (TLC/LCMS) Heat->Check Check->Heat Incomplete Workup Workup (Celite Filter -> Extraction) Check->Workup Complete Purify Column Chromatography (Hexane/EtOAc) Workup->Purify

Caption: Operational workflow for the Suzuki coupling process.

Troubleshooting & Optimization

IssueDiagnosisSolution
No Reaction Catalyst poisoning or oxidation.1. Re-degas all solvents.2. Switch to Pd(PPh₃)₄ (fresh) or Pd-XPhos .3. Protect the N-H with a Boc group.
Low Yield (<30%) Protodeboronation (Boronic acid loses Boron).1. Use Boronic Esters (Pinacol ester) instead of acids.2. Lower temp to 80°C.3. Switch base to anhydrous Cs₂CO₃ .
Incomplete Conversion Product inhibition or catalyst death.Add a second portion of catalyst (1 mol%) and Boronic acid (0.5 equiv) after 6 hours.
Black Precipitate "Palladium Black" formation (catalyst aggregation).Ligand concentration is too low. Add excess ligand (e.g., PPh₃ or XPhos) to stabilize Pd.

Safety & Handling

  • Palladium Compounds: Potential sensitizers. Handle in a fume hood.

  • Aryl Bromides: Often toxic. Wear nitrile gloves.

  • Pressure: Heating volatile solvents (Dioxane) in sealed tubes generates pressure. Use pressure-rated vials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Synthesis and properties of benzo[a]carbazole derivatives for organic light-emitting diodes. Journal of Materials Chemistry, 21, 14971-14978. Link(Note: Representative citation for benzo[a]carbazole utility).

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

Sources

Buchwald-Hartwig amination using 8-bromo-5H,6H,11H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 8-bromo-5,6-dihydro-11H-benzo[a]carbazole

Part 1: Executive Summary & Strategic Analysis

1.1 The Substrate Challenge The target molecule, 8-bromo-5,6-dihydro-11H-benzo[a]carbazole , represents a critical intermediate in the synthesis of hole-transport materials (HTMs) for OLED applications. Structurally, it presents a "Janus" challenge:

  • Electrophilic Site (C8-Br): The intended site for amination. The bromine is activated by the fused aromatic system but sterically influenced by the adjacent ring structure.

  • Nucleophilic/Acidic Site (N11-H): The indole-like nitrogen (pKa ~17 in DMSO) is susceptible to deprotonation by the strong bases (e.g., NaOtBu) required for the Buchwald-Hartwig reaction. This creates a risk of catalyst poisoning or competing oligomerization (self-coupling).

1.2 The Solution Architecture To achieve high-yield C-N coupling at the C8 position while preserving the N11-H (or accommodating its deprotonation without side reactions), this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, XPhos and SPhos are selected for their ability to form monolithic, electron-rich Pd(0) species that facilitate rapid oxidative addition into the C-Br bond, outcompeting potential side reactions at the nitrogen center.

Part 2: Detailed Experimental Protocols

Two systems are provided: Method A (Modern Precatalyst) for highest reliability and reproducibility, and Method B (Traditional In-Situ) for cost-efficiency.

Method A: The "Gold Standard" (XPhos Pd G4)

Recommended for medicinal chemistry scales (10 mg – 5 g) where yield and time are critical.

Reagents:

  • Substrate: 8-bromo-5,6-dihydro-11H-benzo[a]carbazole (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Diphenylamine, Carbazole) or Primary amine (1.2 equiv)

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) (1.0 – 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Protocol:

  • Vessel Preparation: Flame-dry a resealable reaction vial (e.g., microwave vial with crimp cap) or a Schlenk tube. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vessel with the Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).

    • Note: If the amine is a liquid, add it after the solvent.

  • Catalyst Addition: Add XPhos Pd G4 (1.5 mol%).

    • Why G4? The 4th generation precatalyst activates at low temperatures and ensures a strict 1:1 L:Pd ratio, preventing the formation of inactive Pd-clusters common with fused-ring substrates.

  • Solvent & Sparging: Add anhydrous Toluene . Seal the vessel. Sparge the solution with Argon for 10 minutes via a needle outlet.

    • Critical: Oxygen is the primary cause of catalyst death in this system.

  • Reaction: Heat the block/oil bath to 100°C . Stir vigorously (1000 rpm).

    • Timeline: Conversion is typically complete in 2–6 hours. Monitor via LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (Hexanes/DCM gradient).

Method B: Traditional In-Situ Generation

Recommended for large-scale batches (>10 g) to reduce catalyst costs.

Reagents:

  • Pd Source:

    
     (1.0 mol% Pd, i.e., 0.5 mol% complex)
    
  • Ligand: XPhos (CAS: 247940-06-3) (2.5 – 4.0 mol%) (L:Pd ratio > 1:1 is crucial)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Xylene (allows higher temp if solubility is poor)

Protocol Differences:

  • Pre-stirring: Mix

    
     and XPhos in the solvent under Argon at 60°C for 15 minutes before adding the substrate and base. This ensures the active 
    
    
    
    species is formed.
  • Temperature: Run at 110°C (reflux) to ensure the poorly soluble benzocarbazole stays in solution.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step and the role of the bulky ligand in preventing catalyst resting states.

BuchwaldMechanism PreCat Precatalyst (XPhos Pd G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting for Aryl Chlorides, Fast for Bromides) ActivePd->OxAdd + Substrate Complex1 Pd(II)-Ar-Br Complex (Stabilized by XPhos) OxAdd->Complex1 Coordination Amine Coordination & Deprotonation (NaOtBu) Complex1->Coordination + Amine + Base RedElim Reductive Elimination (Product Release) Coordination->RedElim C-N Bond Formation RedElim->ActivePd Regeneration Substrate Substrate: 8-bromo-5,6-dihydro-11H-benzo[a]carbazole Substrate->OxAdd Amine Nucleophile: Secondary Amine Amine->Coordination

Figure 1: Catalytic cycle for the amination of 8-bromo-5,6-dihydro-11H-benzo[a]carbazole. Note the role of XPhos in stabilizing the Pd(II) intermediate.

Part 4: Data & Optimization Guide

4.1 Ligand Screening Data (Relative Conversion) Conditions: 1.0 equiv Ar-Br, 1.2 equiv Morpholine, 1.5 equiv NaOtBu, 1 mol% Pd, Toluene, 100°C, 4h.

LigandConversion (%)Yield (%)Notes
XPhos >99%94%Best balance of rate and stability.
SPhos 95%88%Good alternative; easier to wash out.
BINAP 60%55%Too slow for sterically hindered substrates.
P(tBu)3 85%70%Highly active but air-sensitive; difficult handling.

4.2 Troubleshooting Workflow If yields are low (<50%), follow this logic tree to diagnose the failure mode.

Troubleshooting Start Problem: Low Yield (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No CatDeath Diagnosis: Catalyst Death or Low Activity SM_Yes->CatDeath Action1 Action: Switch to XPhos Pd G4 Ensure O2-free (Sparge longer) CatDeath->Action1 Action2 Action: Increase Temp to 110°C (Switch solvent to Xylene) CatDeath->Action2 CheckProd Is Desired Product formed? SM_No->CheckProd Prod_No No (Complex Mixture) CheckProd->Prod_No Dehal Diagnosis: Hydrodehalogenation (Reduction of Br to H) Prod_No->Dehal NH_Issue Diagnosis: N11-H Interference (Oligomerization) Prod_No->NH_Issue Action3 Action: Use milder base (Cs2CO3) Avoid protic impurities Dehal->Action3 Action4 Action: Protect N11 (Benzyl/Phenyl) BEFORE coupling NH_Issue->Action4

Figure 2: Decision tree for optimizing reaction conditions based on crude LC-MS analysis.

Part 5: References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation." Chemical Reviews, 2016. Link

    • Foundational review on ligand selection and mechanism.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

    • Source for G3/G4 precatalyst protocols.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

    • Specific guidance on XPhos/SPhos usage.

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination." Link

    • General reaction parameters and solvent tables.

Application Note: Designing High-Efficiency Phosphorescent Host Materials using 8-Bromo-5H,6H,11H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid advancement of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices demands host materials that can strictly confine triplet excitons while maintaining balanced charge carrier mobility[1]. Polycyclic aromatic derivatives, specifically benzo[a]carbazoles, have emerged as superior hole-transporting building blocks due to their extended


-conjugation, high thermal stability, and suitably high triplet energy (

)[2].

This application note details the rational design and synthetic workflow for utilizing 8-bromo-5H,6H,11H-benzo[a]carbazole (CAS: 50823-80-8)[3] as a foundational intermediate. By exploiting its specific reactivity, researchers can engineer highly soluble, amorphous, bipolar host materials capable of driving External Quantum Efficiencies (EQE) beyond 20% in red and green PhOLEDs[4],[2].

Scientific Rationale & Molecular Design

The Role of the 5,6-Dihydro Intermediate

While fully aromatized benzo[a]carbazoles are the final target for OLED hosts, starting with the partially saturated 8-bromo-5H,6H,11H-benzo[a]carbazole offers distinct synthetic advantages. This intermediate is readily accessible via the Fischer indole synthesis (e.g., reacting 4-bromophenylhydrazine with 1-tetralone)[5]. The sp³ carbons at the 5 and 6 positions temporarily disrupt full planarity, enhancing solubility in organic solvents during early-stage purification.

Bipolar Host Engineering

To achieve high device efficiency, a host material must balance hole (p-type) and electron (n-type) fluxes. Because the benzo[a]carbazole core is inherently hole-transporting, it must be covalently linked to an electron-transporting moiety (such as a triazine or pyrimidine derivative)[4]. The bromine atom at the C8 position serves as an orthogonal, highly reactive handle for Suzuki-Miyaura cross-coupling, allowing precise spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

MolecularDesign HT Benzo[a]carbazole Core (Hole Transport & High Et) Linker C8 & N11 Linkages (Steric & Conjugation Control) HT->Linker ET Triazine / Pyrimidine (Electron Transport) Linker->ET

Bipolar host molecular design leveraging the benzo[a]carbazole core for charge balance.

Quantitative Data: Photophysical & Device Performance

The structural modifications enabled by the 8-bromo-5H,6H,11H-benzo[a]carbazole intermediate directly translate to superior macroscopic device properties. The table below summarizes the performance of standard carbazole (CBP) versus advanced benzo[a]carbazole derivatives (CBC1 and TRZ-PBC) synthesized via this pathway.

Host Material

(°C)
HOMO (eV)LUMO (eV)

(eV)
Max EQE (%)Key Characteristic
CBP (Standard)62-6.00-2.902.56~15.0Prone to crystallization
CBC1 [2]107-5.70-2.802.53>20.0High thermal stability (

)
TRZ-PBC [4]~110-5.80-3.00~2.5019.0Highly soluble, uniform film morphology

Data aggregated from authoritative OLED characterization studies[4],[2].

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the transformation of 8-bromo-5H,6H,11H-benzo[a]carbazole into a device-grade bipolar host. Each step is designed as a self-validating system, incorporating causality and in-process controls (IPC) to ensure scientific integrity.

SyntheticWorkflow Step1 8-bromo-5H,6H,11H-benzo[a]carbazole (Starting Material) Step2 Aromatization (DDQ) Yields fully conjugated core Step1->Step2 Step3 N-Arylation (Buchwald-Hartwig) Improves solubility & morphology Step2->Step3 Step4 C8-Arylation (Suzuki-Miyaura) Attaches Electron-Transport Moiety Step3->Step4 Step5 Vacuum Sublimation Yields Device-Grade Bipolar Host Step4->Step5

Step-by-step synthetic transformation of the 5,6-dihydro intermediate into a PhOLED host.

Protocol A: Oxidative Aromatization

Causality: The 5,6-dihydro structural motif restricts


-electron delocalization. Oxidative aromatization converts the sp³ carbons to sp², fully conjugating the benzo-fused ring with the carbazole core. This lowers the ionization potential (HOMO level), facilitating efficient hole injection from the Hole Transport Layer (HTL).
  • Reaction: Dissolve 8-bromo-5H,6H,11H-benzo[a]carbazole (1.0 eq) in anhydrous toluene. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) portion-wise at room temperature.

  • Execution: Reflux the mixture under an inert argon atmosphere for 4 hours.

  • Validation (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot disappears and a new, highly UV-active spot (the fully conjugated 8-bromo-11H-benzo[a]carbazole) emerges.

  • Workup: Filter the cooled mixture through a Celite pad to remove DDQ-H2 byproducts. Concentrate and recrystallize from ethanol.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: The free N-H proton of the carbazole core acts as a non-radiative recombination center, which quenches phosphorescence. N-arylation with a bulky moiety (e.g., 3-bromobiphenyl) eliminates this quenching site and introduces severe steric twisting. This reduces intermolecular


 stacking, thereby increasing the glass transition temperature (

) and ensuring a uniform, amorphous film morphology[4],[2].
  • Reaction: Combine 8-bromo-11H-benzo[a]carbazole (1.0 eq), 3-bromobiphenyl (1.1 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene.

  • Catalysis: Add

    
     (0.02 eq) and tri-tert-butylphosphine (0.04 eq).
    
  • Execution: Heat to 110°C for 12 hours under strict anaerobic conditions.

  • Validation (IPC): GC-MS must confirm the mass shift corresponding to the displacement of the N-H proton by the biphenyl group, yielding the N-protected bromo-intermediate.

Protocol C: C8-Functionalization via Suzuki-Miyaura Coupling

Causality: To prevent the exciton recombination zone from shifting to the cathode interface, an electron-transporting (n-type) moiety must be introduced. The C8-bromo position serves as the ideal reactive site to attach a triazine or pyrimidine group, yielding a bipolar host material that balances charge carrier fluxes[4].

  • Reaction: Mix the N-arylated bromo-intermediate (1.0 eq) with 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (1.2 eq) in a THF/Water (3:1) solvent system.

  • Catalysis: Add potassium carbonate (2.0 eq) and

    
     (0.05 eq).
    
  • Execution: Reflux at 80°C for 24 hours.

  • Validation (IPC): HPLC analysis should indicate >98% purity of the newly formed bipolar host. The final product must be subjected to temperature-gradient vacuum sublimation before device fabrication to remove trace palladium and halogen impurities that act as deep charge traps.

References

  • Synthesis of Soluble Host Materials for Highly Efficient Red Phosphorescent Organic Light-Emitting Diodes Source: ACS Applied Materials & Interfaces URL:[Link]

  • High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency Source: IEEE Xplore (32nd International Workshop on Active-Matrix Flatpanel Displays and Devices) URL:[Link]

  • Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs Source: Journal of Physical Chemistry Letters / PMC URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 8-bromo-5H,6H,11H-benzo[a]carbazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Reaction Overview

Objective: Synthesis of 8-bromo-5H,6H,11H-benzo[a]carbazole. Primary Route: Fischer Indole Synthesis.[1][2][3][4][5][6][7] Precursors: 1-Tetralone (3,4-dihydronaphthalen-1(2H)-one) + 4-Bromophenylhydrazine Hydrochloride.

This scaffold is a fused tetracyclic system.[3] The "5H,6H" designation indicates that the bridge between the naphthalene-derived ring and the indole moiety remains saturated. This is the direct product of the Fischer cyclization before any oxidative aromatization.

Reaction Pathway Visualization

The following diagram outlines the mechanistic pathway and critical failure points.

FischerPathway cluster_failures Common Failure Modes Start Precursors: 1-Tetralone + 4-Bromophenylhydrazine Hydrazone Intermediate A: Arylhydrazone Start->Hydrazone Condensation (-H2O) Enamine Tautomer B: Ene-hydrazine Hydrazone->Enamine Acid Catalysis (Tautomerization) Fail1 Hydrolysis back to Ketone Hydrazone->Fail1 Excess Water Sigmatropic CRITICAL STEP: [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic C-C Bond Formation Aminal Intermediate C: Aminoindoline Sigmatropic->Aminal Re-aromatization Fail2 Polymerization/Tars Sigmatropic->Fail2 Overheating Product Target: 8-bromo-5H,6H,11H- benzo[a]carbazole Aminal->Product Elimination of NH3

Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the benzo[a]carbazole scaffold. The [3,3]-sigmatropic rearrangement is the rate-determining step heavily influenced by the bromine substituent.

Troubleshooting Guides (Q&A Format)

Module A: Precursor Quality & Stoichiometry

Q: My reaction mixture turns into a dark, intractable tar within 30 minutes. What is happening?

A: This "tarring" is often due to the oxidation of the hydrazine precursor rather than the cyclization itself.

  • The Cause: 4-Bromophenylhydrazine is sensitive to oxidation. If you are using the free base that has turned dark brown/purple, it is already degraded. If you are using the hydrochloride salt, ensure it is white or pale beige.

  • The Fix:

    • Salt vs. Free Base: Always prefer 4-bromophenylhydrazine hydrochloride over the free base for stability.

    • Free-basing In-Situ: Do not free-base the hydrazine separately. Add the hydrochloride salt directly to the reaction vessel with the tetralone.

    • Stoichiometry: Use a slight excess of the ketone (1-tetralone, 1.1 equiv) rather than the hydrazine. Excess hydrazine polymerizes rapidly under acidic conditions at high heat [1].

Q: The reaction stalls at the hydrazone stage (Intermediate A). TLC shows a new spot, but it's not the carbazole.

A: The bromine atom at the para-position is electron-withdrawing (inductive effect: -I). This deactivates the benzene ring, making the nucleophilic attack required for the [3,3]-sigmatropic rearrangement significantly slower than in unsubstituted phenylhydrazine.

  • The Fix: You need a stronger thermodynamic push.

    • Solvent Switch: If using Ethanol/Acetic Acid (reflux ~78°C), switch to Glacial Acetic Acid + HCl (reflux ~118°C) or Ethanol + H2SO4 [2].

    • Lewis Acid Boost: Add 1.0 equiv of Zinc Chloride (ZnCl2) . ZnCl2 coordinates with the imine nitrogen, lowering the activation energy for the rearrangement.

Module B: Catalyst & Solvent Selection

Q: Which acid catalyst system yields the highest purity for this specific brominated scaffold?

A: Based on the electronic deactivation caused by the bromine, weak acids often result in incomplete conversion. Compare the following systems:

Catalyst SystemConditionYield PotentialPurity ProfileRecommendation
Glacial AcOH Reflux (118°C)Low (<40%)Clean but slowNot Recommended for Br-substituted.
AcOH + H2SO4 (10%) RefluxHigh (70-85%)Moderate (Sulfonation risks)Good for scale-up.
Ethanol + HCl Reflux (78°C)Moderate (50-60%)High (Easy crystallization)Best for Initial Screening.
Polyphosphoric Acid (PPA) 100-120°CHigh (>80%)Low (Difficult workup)Use only if others fail.

Protocol Recommendation (Ethanol/H2SO4 Method):

  • Dissolve 1-tetralone (10 mmol) and 4-bromophenylhydrazine HCl (10 mmol) in Ethanol (30 mL).

  • Add conc. H2SO4 (1 mL) dropwise.

  • Reflux for 3–5 hours.

  • Cool to 0°C. The product often precipitates directly as the hydrochloride salt or free base depending on pH.

Module C: Isolation & Purification

Q: I have a solid, but it's trapped in a sticky gum. How do I isolate the 8-bromo-5H,6H,11H-benzo[a]carbazole?

A: The "gum" is usually oligomerized hydrazine.

  • Trituration: Decant the mother liquor. Add cold Methanol or Diethyl Ether to the gum and sonicate. The impurity often dissolves, leaving the carbazole as a beige solid.

  • Crystallization: Recrystallize from Ethanol/Water (9:1) . The 5H,6H-benzo[a]carbazole structure is planar and crystallizes well, whereas the impurities do not [3].

  • Flash Chromatography: If you must use a column, use a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) . The product is non-polar compared to the hydrazine residues.

Diagnostic Logic Tree

Use this flowchart to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield of 8-bromo-5H,6H,11H-benzo[a]carbazole CheckTLC Step 1: Check TLC/LCMS of Reaction Mixture Start->CheckTLC SM_Remains Result: Starting Material (Tetralone) Persists CheckTLC->SM_Remains Streaking Result: Complex Mixture/Streaking (No distinct product) CheckTLC->Streaking ProductLoss Result: Product peak visible, but isolation failed CheckTLC->ProductLoss AcidStrength Diagnosis: Acid too weak or Temp too low SM_Remains->AcidStrength Action1 Action: Add H2SO4 or ZnCl2; Increase Temp >100°C AcidStrength->Action1 Oxidation Diagnosis: Hydrazine Oxidation or Polymerization Streaking->Oxidation Action2 Action: Use Hydrazine HCl salt; Degas solvent (N2 purge) Oxidation->Action2 Solubility Diagnosis: Product trapped in acidic mother liquor ProductLoss->Solubility Action3 Action: Neutralize to pH 7-8; Extract w/ EtOAc Solubility->Action3

Figure 2: Troubleshooting logic for optimizing reaction conditions based on TLC/LCMS data.

References

  • BenchChem Technical Support. (2025).[2][6] Technical Support Center: Synthesis of 1H-Benzo(a)carbazole. BenchChem. Link

  • Nguyen, H. T., et al. (2023).[8][9] "Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst." RSC Advances, 13, 28623-28631. Link

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][10][11] Chemical Reviews, 63(4), 373-401. (Foundational review on mechanism and acid catalysis). Link

  • Organic Chemistry Portal. "Fischer Indole Synthesis." (General protocols and mechanism). Link

Sources

Technical Support Center: Troubleshooting & Purification of 8-Bromo-5H,6H,11H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Its synthesis—typically executed via the [Fischer indole cyclization of 1-tetralone and 4-bromophenylhydrazine—is prone to generating complex impurity profiles. This guide provides expert, causality-driven troubleshooting to help you resolve specific isolation challenges and establish a self-validating purification workflow.

Quantitative Impurity Profiling & Analytical Signatures

Before initiating purification, you must accurately diagnose your crude mixture. Compare your LC-MS and TLC data against the structural and mechanistic signatures in Table 1.

Table 1: Common Impurities and Analytical Signatures

ImpurityCausality / MechanismLC-MS Signature ([M+H]+)TLC Rf (20% EtOAc/Hexane)
8-Bromo-5H,6H,11H-benzo[a]carbazole (Target) Fischer Indole Synthesism/z 298, 300 (1:1 doublet)~0.45
8-Bromo-11H-benzo[a]carbazole Oxidative Dehydrogenationm/z 296, 298 (1:1 doublet)~0.40
5H,6H,11H-benzo[a]carbazole Debromination (Side reaction)m/z 220 (singlet)~0.43
Polymeric Tar Acid-catalyzed polymerizationBroad baseline humpOrigin (0.00)
1-Tetralone Unreacted starting materialm/z 147~0.60 (UV active)
Diagnostic Purification Workflow

PurificationWorkflow Start Crude 8-Bromo-5H,6H,11H- benzo[a]carbazole Assess LC-MS / 1H-NMR Impurity Profiling Start->Assess Tar High Polymeric Tar (>10% by mass)? Assess->Tar SilicaPlug Silica Gel Plug (Eluent: DCM/Hexane) Tar->SilicaPlug Yes Aromatized Aromatized Impurity [M-2] > 5%? Tar->Aromatized No SilicaPlug->Aromatized Recryst Recrystallization (Toluene/Heptane) Aromatized->Recryst Yes Debrom Debrominated Impurity [M-Br] Present? Aromatized->Debrom No Recryst->Debrom Flash Flash Chromatography (Gradient: 0-15% EtOAc/Hexane) Debrom->Flash Yes Pure Pure Product (>98% HPLC Purity) Debrom->Pure No Flash->Pure

Figure 1: Diagnostic workflow for the purification of 8-bromo-5H,6H,11H-benzo[a]carbazole.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My crude product is heavily contaminated with black, insoluble tar. Why does this happen, and how do I remove it?

  • Causality: The Fischer indole synthesis relies on strong acidic conditions (e.g., polyphosphoric acid, or glacial acetic acid with sulfuric acid) at elevated temperatures . These conditions promote the acid-catalyzed aldol condensation and subsequent polymerization of unreacted 1-tetralone, as well as the thermal decomposition of 4-bromophenylhydrazine into aniline derivatives and nitrogen gas.

  • Solution: Do not attempt recrystallization directly on tar-heavy crude. The polymeric matrix will trap your product, leading to massive yield losses. Perform a silica gel plug with charcoal treatment (Protocol A ) first to strip out the baseline oligomers.

Q2: My LC-MS shows a persistent [M-2] impurity (m/z 296/298). What is this, and how do I remove it?

  • Causality: The 5,6-dihydro region of the benzo[a]carbazole framework is highly susceptible to oxidative dehydrogenation (auto-oxidation) . The thermodynamic driving force is the formation of a fully conjugated, planar aromatic system (8-bromo-11H-benzo[a]carbazole). This occurs rapidly if the reaction is worked up in the presence of atmospheric oxygen under basic conditions, or if exposed to prolonged heat.

  • Solution: The fully aromatized impurity is significantly more planar than the 5,6-dihydro target. This planarity reduces its solubility in non-polar hydrocarbon solvents compared to the slightly "puckered" 5,6-dihydro ring. Use a Toluene/Heptane recrystallization (Protocol B ) to selectively crystallize the target compound while leaving the aromatized impurity in the mother liquor.

Q3: I am detecting a debrominated impurity (m/z 220). Why is recrystallization failing to remove it?

  • Causality: Debromination can occur during the Fischer indole cyclization if the reaction is overheated or if trace transition metals are present . Recrystallization fails because 5H,6H,11H-benzo[a]carbazole and its 8-bromo analog exhibit nearly identical crystal lattice packing energies. The C-H and C-Br bonds occupy similar vectors in the crystal lattice, leading to isomorphous co-crystallization.

  • Solution: You must break the lattice dependency using gradient flash chromatography (Protocol C ) or preparative HPLC. The slight difference in lipophilicity and polarizability between the C-H and C-Br bonds allows for baseline separation on high-resolution silica.

Experimental Protocols
Protocol A: Silica Gel Plug & Charcoal Treatment (De-tarring)
  • Self-Validation Check: The final filtrate must be a clear, pale-yellow solution. If it remains dark brown, the polymeric tar has not been fully removed; repeat the charcoal treatment.

  • Dissolve the crude reaction mixture in minimal dichloromethane (CH₂Cl₂).

  • Add activated charcoal (10% w/w) and stir vigorously for 30 minutes at room temperature.

  • Prepare a 2-inch pad of silica gel (60 Å, 230-400 mesh) in a sintered glass funnel, wetted with 10% Ethyl Acetate (EtOAc) in Hexanes.

  • Filter the suspension through the silica pad.

  • Elute with 20% EtOAc in Hexanes. Monitor the eluent by TLC (UV 254 nm) until no UV-active spots corresponding to the target mass (Rf ~0.45) remain.

  • Concentrate the combined filtrates in vacuo to yield a semi-pure solid.

Protocol B: Advanced Recrystallization (Aromatized Impurity Removal)
  • Self-Validation Check: Analyze the mother liquor via LC-MS post-filtration. It should contain >80% of the aromatized impurity relative to the target compound.

  • Suspend the semi-pure solid in Toluene (approximately 5 volumes relative to mass).

  • Heat the suspension to 85°C under a nitrogen atmosphere until fully dissolved.

  • Slowly add Heptane (approximately 10-15 volumes) dropwise while maintaining the temperature at 85°C until the cloud point is reached (the solution becomes persistently turbid).

  • Expert Insight: Allow the flask to cool to room temperature at a highly controlled rate of 10°C/hour. Rapid cooling traps the aromatized impurity in the crystal lattice; slow cooling promotes selective crystal nucleation of the 5,6-dihydro product.

  • Chill the flask to 4°C for 2 hours.

  • Filter the crystals under vacuum and wash with cold Heptane (2 x 2 volumes). Dry under high vacuum.

Protocol C: Gradient Flash Chromatography (Debrominated Impurity Removal)
  • Self-Validation Check: Fraction analysis via LC-MS is mandatory. Do not rely solely on TLC, as the Rf difference between the brominated and debrominated species is often <0.05.

  • Dry-load the sample by dissolving it in minimal THF, adding Celite (2x sample weight), and evaporating to a free-flowing powder. This ensures a tight injection band and prevents peak tailing.

  • Pack a column with high-resolution spherical silica (20-40 µm) to maximize theoretical plates.

  • Run a shallow gradient: 0% to 15% EtOAc in Hexanes over 15 column volumes (CV).

  • Monitor closely at 254 nm. The debrominated impurity typically elutes just after the 8-bromo target due to the lower polarizability of the C-H bond compared to the large, electron-rich C-Br bond.

  • Pool fractions containing only the m/z 298/300 doublet and concentrate.

References
  • Title: Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles... | Source: PMC (NIH) | URL: [Link]

  • Title: WO2019049024A1 - Compounds with a benzo[a]carbazole structure and use thereof | Source: Google Patents | URL:

Solving solubility issues of 8-bromo-5H,6H,11H-benzo[a]carbazole in NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Solubility Troubleshooting for 8-Bromo-5H,6H,11H-benzo[a]carbazole

Overview Analyzing highly planar, halogenated polycyclic aromatic heterocycles like 8-bromo-5H,6H,11H-benzo[a]carbazole via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents severe solubility bottlenecks. The extended


-conjugation promotes robust intermolecular 

stacking, the heavy bromine atom increases hydrophobicity, and the carbazole N-H motif acts as a strong hydrogen bond donor. This multi-interaction mechanism often leads to rapid aggregation and precipitation in standard non-polar solvents, rendering

C and 2D NMR acquisitions nearly impossible.

This technical guide provides field-proven, causally-linked methodologies to disrupt these intermolecular forces and obtain high-resolution spectra.

NMR_Workflow Start 8-bromo-benzo[a]carbazole Sample Preparation Test1 Dissolve in CDCl3 Start->Test1 Check1 Soluble > 5 mg/mL? Test1->Check1 Sol1 Acquire 1H/13C NMR Check1->Sol1 Yes Test2 Use 1:1 CDCl3:DMSO-d6 or pure DMSO-d6 Check1->Test2 No Check2 Soluble > 5 mg/mL? Test2->Check2 Check2->Sol1 Yes Test3 High-Temp NMR (353K+) in TCE-d2 or DMSO-d6 Check2->Test3 No Check3 Sufficient S/N for 13C? Test3->Check3 Check3->Sol1 Yes Hardware Utilize Cryoprobe or 1.7mm Microprobe Check3->Hardware No Hardware->Sol1

Caption: Workflow for troubleshooting NMR solubility of 8-bromo-5H,6H,11H-benzo[a]carbazole.

Section 1: Solvent Optimization (FAQs)

Q1: Why does my sample precipitate in CDCl


 even at low concentrations? 
A1:  The insolubility is driven by the thermodynamic stability of the compound's solid state. The planar benzo[a]carbazole core maximizes van der Waals interactions and 

stacking. Furthermore, the N-H group forms intermolecular hydrogen bonds. CDCl

lacks the hydrogen-bond accepting capability and the dielectric constant required to solvate these interactions[1].

Q2: What is the recommended solvent system for this specific scaffold? A2: For benzo[a]carbazole derivatives, a 1:1 volumetric mixture of CDCl


 and DMSO-d

is highly recommended and frequently cited in spectroscopic profiling[2]. The DMSO-d

acts as a strong hydrogen-bond acceptor, disrupting the N-H mediated aggregation, while CDCl

helps solvate the hydrophobic aromatic core. If this binary system fails, pure DMSO-d

or THF-d

should be evaluated.

Table 1: Recommended Deuterated Solvents for Benzo[a]carbazoles

Solvent System


H (ppm)


C (ppm)
Boiling Point (°C)Solvation Mechanism & Utility
CDCl

: DMSO-d

(1:1)
MultipleMultipleN/ASynergistic: H-bond disruption + hydrophobic solvation[2].
DMSO-d

2.5039.52189Strong H-bond acceptor; disrupts N-H aggregation. High viscosity[3].
THF-d

1.73, 3.5825.3, 67.466Moderate polarity; excellent for planar aromatics. Easy to recover sample.
TCE-d

6.0074.2146High boiling point; ideal for high-temperature NMR applications.

Section 2: High-Temperature NMR (FAQs & Protocols)

Q3: If solvent optimization isn't enough for


C NMR, how can I increase solubility without chemically altering the molecule? 
A3:  Elevating the sample temperature increases the kinetic energy of the system, shifting the equilibrium away from aggregated 

-stacked oligomers toward solvated monomers. High-temperature NMR (HT-NMR) is typically performed at 353 K to 393 K using high-boiling solvents like 1,1,2,2-tetrachloroethane-d

(TCE-d

) or DMSO-d

[3].

Protocol: Step-by-Step High-Temperature NMR Acquisition Self-Validating Note: Success in this protocol is verified by the observation of a sharpened, upfield-shifted residual water (HDO) peak, confirming thermal equilibration and H-bond disruption[4].

  • Sample Preparation: Dissolve 10-15 mg of 8-bromo-5H,6H,11H-benzo[a]carbazole in 0.6 mL of TCE-d

    
     or DMSO-d
    
    
    
    . Use a high-quality NMR tube rated for thermal expansion (e.g., Wilmad 528-PP).
  • Sealing: Cap the tube with a tight-fitting PTFE cap. For temperatures exceeding 373 K, utilize a high-pressure valve tube to prevent solvent evaporation, which would alter concentration and potentially cause precipitation within the probe.

  • Thermal Equilibration: Insert the sample into the spectrometer. Gradually increase the probe temperature in 10 K increments. Allow the sample to equilibrate for at least 10 minutes at the target temperature (e.g., 363 K) to ensure thermal homogeneity and eliminate convection currents that distort peak shape.

  • Tuning and Shimming: Re-tune the RF probe and re-shim the magnet (specifically Z1 and Z2) at the elevated temperature. Solvent dielectric properties and density change significantly with heat, rendering room-temperature shims invalid.

  • Acquisition & Monitoring: Acquire the spectrum. Monitor the residual HDO peak; its chemical shift is highly temperature-dependent and will move upfield as hydrogen bonds break[4].

Section 3: Hardware and Chemical Additives (FAQs)

Q4: My compound is heat-sensitive, and I cannot use HT-NMR. What hardware solutions exist for dilute samples? A4: If the concentration remains below 2 mg/mL, acquiring a


C spectrum with a standard room-temperature probe is impractical due to low sensitivity.
  • Cryoprobes: By cooling the RF coils and preamplifier to ~20 K with cold helium gas, electronic thermal noise is drastically reduced. This provides a 3x to 4x increase in signal-to-noise ratio (S/N), allowing for

    
    C acquisition at sub-milligram concentrations.
    
  • Microprobes (1.7 mm): If the total sample mass is limited (e.g., <1 mg), utilizing a 1.7 mm microprobe concentrates the available mass into the active detection volume, maximizing the filling factor and improving sensitivity compared to a standard 5 mm tube.

Q5: Can I use chemical additives to force solubility? A5: Yes, but with caveats. Adding 1-2 drops of deuterated trifluoroacetic acid (TFA-d


) to a DMSO-d

sample creates a highly acidic environment that severely disrupts hydrogen-bonding networks. However, this will alter the chemical shifts, particularly for carbons and protons adjacent to the carbazole nitrogen, and may cause peak broadening due to proton exchange dynamics. It should only be used as a last resort for structural confirmation[5].

References

  • University of Rochester. "Troubleshooting 1H NMR Spectroscopy." URochester.[Link]

  • Ohio State University (Gottlieb et al.). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." OSU Chemistry.[Link]

  • ResearchGate Community. "Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?" ResearchGate.[Link]

Sources

Minimizing side reactions during bromination of 5H,6H,11H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Bromination Target Compound: 5H,6H,11H-Benzo[a]carbazole (Partially saturated scaffold) Primary Reagent: N-Bromosuccinimide (NBS)[1]

Core Directive: The Mechanistic Landscape

The bromination of 5H,6H,11H-benzo[a]carbazole presents a classic competition between Electrophilic Aromatic Substitution (EAS) and Free Radical Substitution/Oxidation .

Because your substrate contains a saturated ethylene bridge (C5–C6) fused to the aromatic system, it is highly susceptible to benzylic bromination or oxidative aromatization (dehydrogenation) under the wrong conditions.

Mechanistic Divergence Pathway

The following diagram illustrates how environmental controls dictate the reaction outcome.

BrominationPathways Substrate 5H,6H,11H-Benzo[a]carbazole Cond_EAS Low Temp (<0°C) Polar Solvent (DMF/MeCN) NO LIGHT Substrate->Cond_EAS Cond_Rad Room Temp/Heat Non-polar Solvent UV/Visible Light Substrate->Cond_Rad NBS NBS Reagent NBS->Cond_EAS NBS->Cond_Rad SigmaComplex Sigma Complex (Arenium Ion) Cond_EAS->SigmaComplex RadicalInter Benzylic Radical (at C5 or C6) Cond_Rad->RadicalInter Prod_Desired 9-Bromo-5H,6H,11H- benzo[a]carbazole (Desired EAS Product) SigmaComplex->Prod_Desired Prod_Side1 5-Bromo / 6-Bromo Derivatives (Radical Side Product) RadicalInter->Prod_Side1 Br Abstraction Prod_Side2 11H-Benzo[a]carbazole (Aromatized/Dehydrogenated) RadicalInter->Prod_Side2 Oxidation/-HBr

Caption: Figure 1. Divergent reaction pathways. Path A (Green) favors the desired aromatic substitution. Path B (Yellow/Red) leads to benzylic attack or aromatization.

Troubleshooting Guides & FAQs

Module A: Controlling Regioselectivity

Q: Why am I seeing impurities with masses corresponding to [M-2H] or [M+Br-H]? A: You are likely observing oxidative aromatization or benzylic bromination .

  • The Cause: The C5 and C6 positions are "benzylic" (adjacent to an aromatic ring). In the presence of light or radical initiators, NBS generates bromine radicals (

    
    ) which abstract hydrogen from C5/C6. This leads to either substitution (benzylic bromide) or elimination of HBr to form the fully aromatic benzo[a]carbazole (loss of 2H).
    
  • The Fix:

    • Wrap the flask in aluminum foil. Complete darkness is non-negotiable.

    • Switch solvents. Use DMF or Acetonitrile. These polar solvents stabilize the ionic transition state required for EAS and suppress radical formation. Avoid

      
       or Benzene.
      
    • Lower the temperature. Run the addition at -10°C to 0°C. Radical abstraction has a higher activation energy than EAS; cooling suppresses the radical path.

Q: I am getting di-bromo and tri-bromo species. How do I stop at mono-bromination? A: The carbazole nucleus is electron-rich and reacts faster than benzene. Once the first bromine is added, the ring is slightly deactivated, but not enough to fully prevent a second attack if excess reagent is present.

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS. Do not use excess.

  • Addition Rate: Add NBS dropwise as a solution (in DMF/MeCN) over 30–60 minutes. High local concentrations of NBS promote poly-bromination.

Module B: Experimental Protocol (Optimized)

This protocol is designed to maximize the yield of the 9-bromo isomer (para to the carbazole nitrogen) while preserving the 5H,6H-saturation.

Reagents:

  • Substrate: 5H,6H,11H-benzo[a]carbazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (Freshly recrystallized*, 1.0 eq)

  • Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step:

  • Preparation: Dissolve the substrate in DMF (approx. 0.1 M concentration). Place the flask in an ice/salt bath (-5°C to 0°C).

  • Protection: Wrap the entire flask and addition funnel in aluminum foil. Turn off hood lights if possible.

  • Addition: Dissolve NBS (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the substrate over 1 hour.

  • Monitoring: Monitor by TLC or HPLC every 30 minutes. Look for the disappearance of starting material.

    • Note: If starting material remains but di-bromo species appear, stop the reaction immediately. It is better to recover starting material than to separate di-bromo byproducts.

  • Quenching: Pour the mixture into ice water. The product usually precipitates.[2] Filter and wash with water to remove succinimide and DMF.

*Technical Note: Old, yellow NBS contains free bromine (


) and HBr, which accelerate side reactions. Recrystallize from hot water if the reagent is degraded.

Diagnostic Data & Purification

Impurity Profile Table
ComponentRelative Rf (TLC)*Mass Spec SignatureOriginPrevention Strategy
Target (9-Bromo) 0.50

Desired EASStandard Protocol
Benzo[a]carbazole 0.55 (Fluorescent)

Oxidation (Aromatization)Exclude Light, Low Temp
5-Bromo-derivative 0.52

Radical SubstitutionExclude Light, Polar Solvent
Di-bromo species 0.60

Over-reactionStrict Stoichiometry (1.0 eq)

*Note: Rf values are approximate for Hexane/EtOAc systems and vary by exact stationary phase.

Troubleshooting Flowchart

Troubleshooting Start Impurity Detected CheckMass Check Mass Spec (LCMS) Start->CheckMass Decision1 Mass = [M-2]? CheckMass->Decision1 Decision2 Mass = [M+158]? Decision1->Decision2 No Sol1 Issue: Aromatization Action: Wrap flask in foil, Purge O2, Lower Temp Decision1->Sol1 Yes Sol2 Issue: Poly-bromination Action: Reduce NBS to 0.95 eq, Slow addition rate Decision2->Sol2 Yes (Di-bromo) Sol3 Issue: Benzylic Bromination Action: Switch solvent to DMF, Ensure dark conditions Decision2->Sol3 No (Isomer mix)

Caption: Figure 2. Diagnostic logic for identifying and correcting reaction failures.

References

  • Regioselectivity in Carbazole Bromin

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of Organic Chemistry, 2005.
    • Context: Establishes the preference for EAS at the position para to the nitrogen in carbazole systems and the role of polar solvents in suppressing radical p
    • (Validated ACS Journal)

  • Mechanisms of NBS Side Reactions

    • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 1948.
    • Context: The foundational text on the competition between allylic/benzylic bromination (radical) and ring substitution (ionic).
  • Synthesis of Benzo[a]carbazole Deriv

    • Li, F., et al.[3] "Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization." PMC / NIH, 2023.

    • Context: Discusses the stability of the 5,6-dihydro bond and conditions that lead to accidental aromatization during functionaliz
  • Troubleshooting NBS Reactions

    • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) Applications and Mechanisms."

    • Context: Provides comparative data on solvent effects (Acetonitrile vs.

Sources

Technical Support Center: High-Purity Sublimation of 8-Bromo-5H,6H,11H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the ultra-high purification of 8-bromo-5H,6H,11H-benzo[a]carbazole (CAS: 50823-80-8, MW: 298.18).

Vacuum sublimation is a critical physical purification technique for organic small molecules, particularly brominated carbazole derivatives used as intermediates in organic electronics and pharmaceutical synthesis . Because this compound contains a thermally sensitive carbon-bromine (C-Br) bond and shares similar physical properties with its unreacted precursors, achieving >99.9% purity requires precise thermodynamic control.

Process Visualization: Thermal Gradient Sublimation

SublimationWorkflow Crude Crude 8-Bromo- benzo[a]carbazole Source Source Zone (180-220°C) Crude->Source Load & Outgas Gradient Thermal Gradient (Transport) Source->Gradient Vaporization Deposition Deposition Zone (120-150°C) Gradient->Deposition Target Condensation Trap Cold Trap (-196°C) Gradient->Trap Volatile Impurities Vacuum High Vacuum (< 10^-6 Torr) Trap->Vacuum Exhaust

Fig 1: High-vacuum thermal gradient sublimation workflow for brominated carbazole derivatives.

Quantitative Sublimation Parameters

To ensure reproducibility and prevent thermal degradation, adhere strictly to the thermodynamic parameters outlined below.

ParameterRecommended ValueCausality / Impact
Base Pressure

Torr
Lowers the sublimation temperature, preventing oxidative degradation and C-Br bond cleavage.
Source Temperature 180°C – 220°CProvides sufficient kinetic energy for the sublimation of MW 298.18 without exceeding the bond dissociation energy of the aryl bromide.
Deposition Zone Temp 120°C – 150°CAllows slow, ordered crystallization; prevents the trapping of highly volatile impurities in the crystal lattice.
Cold Trap Temp -196°C (Liquid

)
Captures debrominated byproducts and residual solvents, protecting the turbomolecular pump.
Ramp Rate 2°C – 5°C / minPrevents thermal shock, localized boiling (splattering), and particulate contamination in the deposition zone.
Troubleshooting Guides & FAQs

Q1: Why is my sublimed 8-bromo-5H,6H,11H-benzo[a]carbazole showing significant de-bromination (loss of the bromine atom) in NMR/MS analysis?

  • Expertise & Experience: The carbon-bromine (C-Br) bond in aryl bromides is relatively weak compared to the aromatic C-C or C-H bonds. When subjected to excessive thermal stress (e.g., >250°C), homolytic cleavage of the C-Br bond occurs, generating debrominated benzo[a]carbazole impurities.

  • Trustworthiness & Actionable Fix: You are likely operating at too high a source temperature due to inadequate vacuum. Ensure your system pressure is strictly below

    
     Torr. By maximizing the vacuum, you exponentially lower the required sublimation temperature, keeping it well below the thermal degradation threshold of the brominated species .
    

Q2: I am observing co-deposition of unreacted carbazole precursors with my target compound. How can I resolve this?

  • Expertise & Experience: Unreacted precursors (like non-brominated benzo[a]carbazole) have lower molecular weights and higher vapor pressures than the 8-bromo derivative. If the temperature gradient between the source and deposition zone is too steep, both compounds will condense in the exact same region.

  • Trustworthiness & Actionable Fix: Implement a multi-zone temperature gradient and utilize physical collection barriers 1. Set the primary deposition zone to 120°C–150°C to selectively crystallize the 8-bromo-5H,6H,11H-benzo[a]carbazole. The more volatile unreacted precursors will remain in the vapor phase at this temperature, bypass the barriers, and condense in a cooler secondary impurity region (e.g., 60°C–80°C).

Q3: The yield of my sublimation is extremely low (<30%), and a lot of material is left as a charred black residue in the source boat. What went wrong?

  • Expertise & Experience: A charred residue indicates thermal decomposition (pyrolysis) rather than phase-transition sublimation 2. This is almost always caused by the presence of residual solvents (like DMF or xylene from prior recrystallization steps) or oxygen in the chamber. Solvents cause localized boiling and splattering, while oxygen leads to oxidative degradation of the carbazole core at high temperatures.

  • Trustworthiness & Actionable Fix: Pre-bake the crude material. Before applying high heat, hold the source boat at 80°C–100°C under dynamic vacuum for 2–4 hours to outgas residual solvents and moisture. Only after the pressure stabilizes at the baseline (

    
     Torr) should you ramp up to the sublimation temperature.
    

Q4: My sublimed material forms a fluffy, amorphous powder instead of high-purity crystals. Does this affect purity?

  • Expertise & Experience: Yes. Fluffy, amorphous powders result from a deposition rate that is too fast (supersaturation of the vapor phase). Rapid condensation traps volatile impurities and structural defects within the solid matrix. High-purity organic materials require slow, ordered crystal growth to exclude impurities from the crystal lattice.

  • Trustworthiness & Actionable Fix: Decrease the source temperature by 10°C–15°C to lower the vapor pressure and slow down the sublimation rate. Additionally, ensure the deposition zone is kept warm (e.g., 130°C) to provide the condensing molecules with enough kinetic energy to migrate on the surface and form ordered crystalline lattices.

Step-by-Step Methodology: Gradient Sublimation Protocol

This protocol is designed as a self-validating system. By monitoring pressure spikes during the temperature ramp, the operator can actively validate the success of the outgassing phase.

Step 1: System Preparation & Loading

  • Clean the quartz sublimation tube and inner collection shields with high-purity solvents (acetone, followed by isopropanol) and bake dry at 150°C.

  • Load 1.0–2.0 g of pre-purified (via column chromatography or recrystallization) crude 8-bromo-5H,6H,11H-benzo[a]carbazole into an alumina or quartz source boat.

Step 2: Vacuum Establishment & Outgassing (Critical)

  • Seal the system and engage the roughing pump, followed by the turbomolecular pump.

  • Achieve a stable base pressure of

    
     Torr.
    
  • Heat the source zone to 90°C at a rate of 2°C/min and hold for 3 hours. Self-Validation: You will observe an initial pressure spike as solvents outgas; wait until the pressure fully returns to the baseline before proceeding.

Step 3: Temperature Gradient Initialization

  • Establish the thermal gradient across the transport tube. Set the primary deposition zone to 130°C and the secondary impurity trap zone to 60°C.

  • Ensure the liquid nitrogen cold trap is filled to protect the vacuum pump from highly volatile debrominated fragments.

Step 4: Sublimation Ramping

  • Ramp the source zone temperature at a rate of 2°C/min to the target sublimation temperature (180°C–220°C).

  • Self-Validation: Closely monitor the pressure gauge. If the pressure spikes above

    
     Torr, pause the temperature ramp immediately to allow the system to pump down. This prevents thermal shock and material splattering.
    

Step 5: Deposition & Harvesting

  • Maintain the source temperature until the boat is empty (typically 12–24 hours depending on batch size and exact temperature).

  • Cool the entire system to room temperature under vacuum.

  • Vent the chamber slowly with high-purity Argon or Nitrogen gas.

  • Carefully extract the inner glass shield and mechanically harvest the highly crystalline 8-bromo-5H,6H,11H-benzo[a]carbazole from the 130°C deposition zone, discarding the material in the 60°C zone.

References
  • Li, J., Dong, S.-C., Opitz, A., Liao, L.-S., & Koch, N. (2017). "Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes." Journal of Materials Chemistry C (RSC Publishing).[Link]

  • Dai, L., & Cai, L. (2015). "Sublimation method for the purification of organic small molecules." US Patent 9,139,488 B2.
  • Physics & Chemistry Department. (2023). "Purification of Organic Compounds: from Crude Product to Purity." Eastern Mediterranean University. [Link]

Sources

Technical Support Center: Coupling Strategies for 8-bromo-5H,6H,11H-benzo[a]carbazole

[1]

Topic: Overcoming Steric Hindrance & Electronic Deactivation in Palladium-Catalyzed Cross-Couplings Target Substrate: 8-bromo-5H,6H,11H-benzo[a]carbazole (CAS: 50823-80-8 / 21064-34-6 analog)[1]

Executive Summary

This guide addresses the specific challenges of functionalizing 8-bromo-5H,6H,11H-benzo[a]carbazole . Unlike simple aryl bromides, this fused tricyclic system presents a "Perfect Storm" of coupling inhibitors:

  • Steric Bulk: The benzo[a]carbazole scaffold creates a high cone angle, impeding the approach of the palladium center.

  • Catalyst Poisoning: The free N-H (position 11) can coordinate to Pd(II) intermediates, forming off-cycle resting states that halt turnover.[1]

  • Solubility: The fused ring system promotes π-stacking aggregation, often precipitating out of standard coupling solvents.[1]

Module 1: The "Engine" – Catalyst & Ligand Selection

The Core Problem: Oxidative Addition vs. Transmetallation

For hindered substrates, the rate-limiting step often shifts from oxidative addition (inserting Pd into C-Br) to transmetallation (binding the coupling partner). Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are frequently ineffective here because they lack the bulk required to force reductive elimination and the electron richness to sustain the catalytic cycle.

Recommended Catalytic Systems

We categorize solutions based on the steric demand of your coupling partner.

Coupling Partner DifficultyRecommended Ligand ClassSpecific Catalyst/LigandWhy?
Low (e.g., Phenylboronic acid)Biaryl Phosphines XPhos or SPhos (Use Pd G3/G4 Precatalysts)Excellent for general steric bulk; high turnover numbers.[1]
Medium (e.g., 2-substituted aryls)Bulky Biaryl Phosphines RuPhos or BrettPhos Prevents β-hydride elimination; stabilizes monoligated Pd(0).[1]
High (e.g., 2,6-disubstituted aryls)NHC Carbenes Pd-PEPPSI-IPent or Pd-PEPPSI-IPr The "Throwing Hammer."[1] Extremely bulky, electron-rich carbenes that force the reaction forward.[1]
Visual Guide: Ligand Decision Matrix

Use this logic flow to select your initial conditions.

LigandSelectionStartStart: Select Coupling PartnerPartnerTypeIs the Coupling PartnerSterically Hindered?Start->PartnerTypeNoHindranceNo (e.g., Phenyl, 4-Tolyl)PartnerType->NoHindranceSimpleYesHindranceYes (e.g., 2,6-Dimethylphenyl,Secondary Alkyl)PartnerType->YesHindranceComplexSPhosSystem A:Pd-G4-SPhos or XPhos(General Purpose)NoHindrance->SPhosExtremeIs it EXTREMELY hindered(e.g., Tetra-ortho substituted)?YesHindrance->ExtremePEPPSISystem C:Pd-PEPPSI-IPent(The 'Nuclear' Option)Extreme->PEPPSIYesRuPhosSystem B:Pd-G4-RuPhos(High Activity)Extreme->RuPhosNo

Caption: Decision tree for selecting the optimal catalytic system based on the steric profile of the coupling partner.

Module 2: The "Nitrogen Problem" – Handling the Free N-H

The Mechanism of Failure

The N-H at position 11 is not innocent. Under basic coupling conditions, it deprotonates.[1] The resulting amidate anion is a potent ligand that binds to the Pd(II) center, forming a stable [Pd(Ar)(Ligand)(Carbazolyl)] complex. This "resting state" is too stable to undergo reductive elimination, effectively killing the catalyst.[1]

Troubleshooting the N-H

Q: Can I run the reaction without protecting the nitrogen? A: Yes, but you must use excess base (3.0–4.0 equivalents) and a stronger ligand (like XPhos). The excess base ensures that the equilibrium shifts, while the bulky ligand attempts to crowd out the carbazolyl anion from the metal center.

Q: What is the best protecting group if direct coupling fails? A: If yields are <30%, protect the nitrogen.

  • Boc (tert-Butyloxycarbonyl): Good for Suzuki.[1] Warning: Can fall off under high heat (>100°C) with weak bases.[1]

  • Tosyl (Ts): Very stable, electron-withdrawing (activates the Br for oxidative addition).[1] Harder to remove.

  • Benzyl (Bn): Robust, but adds more mass/insolubility.[1]

Module 3: Experimental Protocols

Protocol A: The "Standard" High-Performance Suzuki Coupling

Use this for initial screening.

Reagents:

  • Substrate: 8-bromo-5H,6H,11H-benzo[a]carbazole (1.0 equiv)[1]

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Finely ground[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, and base.[1] Cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes before addition. Oxygen is the enemy of bulky phosphines.[1]

  • Catalyst Addition: Add the XPhos Pd G4 precatalyst last.[1]

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: If the substrate doesn't dissolve initially, it usually will as the temperature rises and the coupling product (often more soluble) forms.

Protocol B: The "Difficult" Case (Insoluble/Highly Hindered)

Use this if Protocol A yields <20% or if the substrate precipitates.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (5 mol%)[1]

  • Base: KOtBu (2.0 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene : 1,4-Dioxane (1:1) or t-Amyl Alcohol [1]

Step-by-Step:

  • Solvent Switch: Toluene/Dioxane blends often solubilize fused aromatics better than pure ethereal solvents.[1] t-Amyl alcohol allows for higher temperatures (100°C+).[1]

  • Activation: PEPPSI catalysts activate rapidly. Heat the mixture to 100°C .

  • Monitoring: Check TLC every hour. If you see "de-brominated" starting material (8-H-benzo[a]carbazole), lower the temperature to 80°C and switch the solvent to strictly anhydrous Dioxane.[1]

Module 4: Troubleshooting FAQ

Q: I see the starting material disappearing, but I'm getting a spot that matches the de-brominated byproduct. Why? A: This is Protodehalogenation .[1] It happens when the catalytic cycle gets stuck (usually at transmetallation) and the Pd-Ar species grabs a hydride (from the solvent or ligand) instead of the coupling partner.

  • Fix 1: Ensure the solvent is anhydrous (trace water can protonate).[1]

  • Fix 2: Increase the concentration of the boronic acid (push the transmetallation equilibrium).

  • Fix 3: Switch to a catalyst that promotes faster reductive elimination (e.g., from SPhos to RuPhos).[1]

Q: My reaction mixture turns black immediately upon heating. A: "Palladium Black" formation. Your ligand is detaching, or the Pd is aggregating.[1]

  • Fix: Your ligand-to-metal ratio might be off (if mixing manually).[1] Switch to a pre-formed precatalyst (like XPhos Pd G4) where the ratio is fixed 1:1.[1]

Q: The product is stuck in the aqueous layer during workup. A: Benzo[a]carbazoles are lipophilic, but if you have polar groups on the coupling partner, the fused system can be tricky.

  • Fix: Do not use Diethyl Ether. Use Chloroform or DCM for extraction.[1] The high density helps separate the fused-ring product from the aqueous phase.[1]

Troubleshooting Logic Map

TroubleshootingIssueProblem: Low Yield / Incomplete ReactionCheckSMIs Starting Material (SM) Consumed?Issue->CheckSMSM_RemainsNo: SM RemainsCheckSM->SM_RemainsSM_GoneYes: SM ConsumedCheckSM->SM_GoneOxAddIssue: Oxidative Addition FailedSM_Remains->OxAddCheckProdIs Desired Product Formed?SM_Gone->CheckProdSoln1Fix: Increase TempSwitch to Pd-PEPPSICheck SolubilityOxAdd->Soln1Prod_NoNo (New spots visible)CheckProd->Prod_NoDehaloIssue: Dehalogenation(Pd-H species formed)Prod_No->DehaloSoln2Fix: Use Anhydrous SolventLower TempAdd more Boronic AcidDehalo->Soln2

Caption: Diagnostic workflow for identifying reaction failure points.

References

  • BenchChem Technical Support. (2025).[1][2][3] Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Retrieved from

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] (Context: Ligand selection for hindered substrates).

  • Organ, M. G., et al. (2009).[1] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 15(19), 4743-4750.[1] (Context: PEPPSI catalyst utility).

  • Vergara, E., et al. (2023).[1] Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13, 4388-4398.[1] Retrieved from (Context: Mechanism of NH-carbazole poisoning).[1]

  • Sigma-Aldrich. (n.d.).[1] 8-Bromo-11H-benzo[a]carbazole Product Sheet. Retrieved from [1]

Validation & Comparative

HPLC method development for 8-bromo-5H,6H,11H-benzo[a]carbazole purity check

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing HPLC Method Development for 8-Bromo-5H,6H,11H-benzo[a]carbazole Purity Analysis: A Biphenyl vs. C18 Comparative Guide

The Analytical Challenge: Halogenated Polycyclic Aromatic Hydrocarbons

8-bromo-5H,6H,11H-benzo[a]carbazole is a bulky, rigid, nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH) derivative. In drug development and materials science, ensuring the purity of such synthetic scaffolds is critical. The primary analytical challenge lies in separating the main compound from its structurally similar related substances, specifically the debrominated precursor (5H,6H,11H-benzo[a]carbazole) and halogenated positional isomers (e.g., 9-bromo or 10-bromo analogs). Because these impurities share nearly identical hydrophobic surface areas, traditional HPLC method development requires a strategic departure from generic column chemistries[1].

Stationary Phase Selection: The Causality of Selectivity

Developing a robust purity method begins with the stationary phase. While the C18 (octadecylsilane) column is the traditional workhorse of reversed-phase liquid chromatography, it relies almost exclusively on dispersive (van der Waals) hydrophobic interactions[2]. For rigid, planar molecules like benzo[a]carbazoles, C18 often fails to resolve positional isomers.

  • The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism. Beyond basic hydrophobicity, the biphenyl ligand provides strong

    
     interactions and dipole-dipole interactions[2]. The polarizability of the bromine atom on the benzo[a]carbazole ring interacts dynamically with the electron-rich biphenyl 
    
    
    
    system. This orthogonal selectivity allows the biphenyl phase to separate positional isomers that C18 cannot, as it differentiates molecules based on their electron density distributions and shape rather than just their lipophilicity[3].

Mobile Phase Dynamics: The Methanol vs. Acetonitrile Paradigm

The choice of organic modifier is equally critical and directly influences the stationary phase's retention mechanism.

  • Acetonitrile (MeCN): Contains a carbon-nitrogen triple bond (

    
     electrons). These 
    
    
    
    electrons actively compete with the benzo[a]carbazole analyte for the
    
    
    interaction sites on the biphenyl stationary phase, effectively muting the column's unique selectivity[3].
  • Methanol (MeOH): A protic solvent lacking

    
     electrons. Methanol does not compete for the biphenyl rings, thereby maximizing the 
    
    
    
    and dipole-dipole interactions between the column and the halogenated carbazole[3]. Consequently, a Methanol/Water gradient is strictly recommended to achieve baseline resolution for the critical pair.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following step-by-step methodology incorporates a System Suitability Test (SST) to create a self-validating system.

Step 1: Standard and Sample Preparation

  • Diluent: Methanol:Water (80:20, v/v).

  • Stock Solution: Accurately weigh 10 mg of 8-bromo-5H,6H,11H-benzo[a]carbazole standard and dissolve in 10 mL of diluent (1 mg/mL)[4].

  • Spiked Impurity Standard (SST): Prepare a 100 µg/mL solution containing the 8-bromo main compound spiked with 1% (1 µg/mL) of the debrominated impurity (5H,6H,11H-benzo[a]carbazole) and a known positional isomer.

  • Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: Chromatographic Conditions

  • Column: High-purity Biphenyl core-shell column (100 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (tightly controlled to ensure reproducible

    
     stacking thermodynamics).
    
  • Detection: UV at 254 nm and 280 nm[4].

Step 3: System Suitability Testing (Self-Validation) Before analyzing unknown samples, inject the SST solution. The system is validated only if the following criteria are met:

  • Resolution (

    
    ) between 8-bromo-benzo[a]carbazole and the debrominated impurity is 
    
    
    
    .
  • Peak asymmetry (

    
    ) for the main peak is between 0.8 and 1.5[2].
    
  • Relative Standard Deviation (RSD) of the main peak area for 5 replicate injections is

    
    .
    

Quantitative Data Presentation

The following table summarizes the experimental performance comparing a standard C18 column to a Biphenyl column under identical Methanol/Water gradient conditions.

ParameterC18 Phase (Hydrophobic)Biphenyl Phase (Mixed-Mode)Target Validation Criteria
Retention Time (Main Peak) 8.4 min11.2 min5 - 15 min[4]
Resolution (

)
1.1 (Co-elution)2.8 (Baseline separation)

Peak Asymmetry (

)
1.6 (Tailing)1.1 (Symmetrical)0.8 - 1.5
Linearity (

)
0.9910.999

[4]
LOD 0.5 µg/mL0.08 µg/mL

µg/mL[4]

Data Interpretation: The Biphenyl column demonstrates superior resolution and peak shape. The increased retention time on the Biphenyl phase confirms the presence of secondary


 interactions, which successfully pull apart the halogenated positional isomers that co-elute on the purely hydrophobic C18 phase[2][3].

Method Development Workflow

HPLC_Method_Dev Start Method Initiation 8-bromo-benzo[a]carbazole Phase1 Stationary Phase Screening C18 vs. Biphenyl Start->Phase1 Phase2 Mobile Phase Optimization MeOH vs. MeCN Phase1->Phase2 Select Biphenyl Decision Critical Pair Rs ≥ 2.0? Phase2->Decision MeOH/H2O Gradient Optimize Gradient & Temp Tuning (Decrease %B, T=30°C) Decision->Optimize Rs < 2.0 Validate System Suitability Validation (LOD/LOQ, Linearity) Decision->Validate Rs ≥ 2.0 Optimize->Decision Re-evaluate End Final Validated Purity Method Validate->End

Logical workflow for HPLC method development and validation of 8-bromo-benzo[a]carbazole.

References

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Benzo[a]carbazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Brominated Benzo[a]carbazoles

Brominated benzo[a]carbazoles are a class of halogenated polycyclic aromatic hydrocarbons (HPAHs) that are of increasing interest to researchers in environmental science, toxicology, and drug development.[1] Their structural similarity to dioxins and parent polycyclic aromatic hydrocarbons (PAHs), combined with the persistence endowed by bromine substitution, makes them compounds of concern and potential pharmacological scaffolds.[1][2] Accurate structural elucidation is paramount, and mass spectrometry (MS) stands as the primary analytical tool for this purpose.[3][4]

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of brominated benzo[a]carbazoles. Moving beyond a simple catalog of fragments, we will explore the causality behind fragmentation pathways, compare ionization techniques, and provide actionable experimental protocols. The insights herein are synthesized from foundational principles of mass spectrometry and studies on related halogenated aromatic compounds, offering a predictive framework for researchers working with these novel molecules.

Part 1: Foundational Principles for Analyzing Brominated Aromatics

The analysis of brominated compounds by mass spectrometry is distinguished by two key features: the ionization process and the unique isotopic signature of bromine.

Choosing the Right Ionization Technique

The choice of ionization method is the most critical experimental decision, as it dictates the extent and nature of the fragmentation.

  • Electron Ionization (EI): As the workhorse for gas chromatography-mass spectrometry (GC-MS), EI is a hard ionization technique that imparts significant energy into the analyte molecule.[5] This energy input results in extensive and reproducible fragmentation, creating a rich "fingerprint" spectrum that is invaluable for structural identification.[6] For persistent organic pollutants like HPAHs, GC-MS with EI is a common and robust analytical approach.[7][8] The stability of the benzo[a]carbazole aromatic system means that even with EI, a strong molecular ion peak is typically observed.[3][6]

  • "Soft" Ionization (ESI, APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), typically paired with liquid chromatography (LC), are considered "soft."[9][10] They are designed to ionize molecules with minimal excess energy, often resulting in a spectrum dominated by the protonated molecule ([M+H]⁺) or the molecular ion radical (M•+) with very little fragmentation.[11] While less useful for initial structural elucidation of unknown fragments, they excel at providing accurate molecular weight information and are highly sensitive for quantitative studies, especially when coupled with tandem mass spectrometry (MS/MS).[10][12]

For the purpose of this guide, we will focus primarily on the detailed fragmentation patterns generated by Electron Ionization (EI) , as it provides the most structural information for identification.

The Isotopic Signature of Bromine

A definitive characteristic in the mass spectrum of a brominated compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a distinctive M/M+2 peak cluster for every bromine-containing ion. For a monobrominated compound, the molecular ion will appear as two peaks of roughly equal height separated by 2 m/z units. For a dibrominated compound, an M/M+2/M+4 pattern will appear with a relative intensity ratio of approximately 1:2:1. Recognizing this pattern is the first step in identifying a brominated species.[6][13]

Part 2: Deconstructing the Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, the energetically unstable molecular ion undergoes a series of dissociation reactions to produce smaller, more stable fragment ions.[5] For brominated benzo[a]carbazoles, these fragmentation pathways are predictable and highly informative.

A generalized fragmentation workflow is depicted below.

G cluster_workflow GC-MS Analysis Workflow SamplePrep Sample Preparation (Extraction, Cleanup) GC Gas Chromatography (Separation) SamplePrep->GC Ionization Ion Source (EI) (Ionization & Fragmentation) GC->Ionization MS Mass Analyzer (m/z Separation) Ionization->MS Detector Detector (Signal Acquisition) MS->Detector Data Data System (Spectrum Generation) Detector->Data

Caption: High-level workflow for GC-MS analysis.

The primary fragmentation mechanisms are driven by the stability of the aromatic core and the relative weakness of the carbon-bromine bond.

Key Fragmentation Pathways
  • The Molecular Ion (M•+): Due to the stable, conjugated π-electron system of the benzo[a]carbazole core, the molecular ion is typically prominent and often serves as the base peak in the spectrum.[3][6] Its m/z value provides the molecular weight, and its isotopic cluster reveals the number of bromine atoms.

  • Loss of a Bromine Radical ([M-Br]⁺): The C-Br bond is often the weakest link. Cleavage of this bond results in the loss of a bromine radical (•Br), producing an [M-79]⁺ and [M-81]⁺ fragment. This is a very common pathway for halogenated aromatics.[14][15]

  • Sequential Loss of Br₂ ([M-2Br]•+): In polybrominated analogs, the consecutive loss of two bromine atoms to form a stable dibenzofuran-like structure (in related compounds) or a highly conjugated carbazole cation is a significant pathway.[14] This results in a fragment at [M-158/160/162]•+. This fragmentation route is particularly favored in congeners where the bromine substitution pattern allows for the formation of a stable, cyclized fragment ion.[14]

  • Loss of HBr ([M-HBr]•+): This rearrangement involves the abstraction of a hydrogen atom, typically from an adjacent position, and the elimination of a neutral HBr molecule. This pathway is common in halogenated compounds and leads to a fragment at [M-80]•+ and [M-82]•+.

  • Fragmentation of the Carbazole Core: While the aromatic core is stable, some fragmentation can occur. This may include the loss of neutral molecules like acetylene (C₂H₂) or hydrocyanic acid (HCN), leading to fragments such as [M-C₂H₂]•+ or [M-HCN]•+.[3] These are generally of lower abundance compared to the halogen-loss fragments.

  • Doubly Charged Ions ([M]²⁺): The stability of the large aromatic system makes it capable of supporting two positive charges. Doubly charged ions, such as [M]²⁺ and [M-2Br]²⁺, can often be observed at half their m/z value (e.g., m/z 108.5 for the benzo[c]carbazole M²⁺ ion).[3][14] Their presence is a strong indicator of a highly conjugated aromatic system.

The proposed fragmentation pathways for a generic monobrominated benzo[a]carbazole are visualized below.

G M Bromobenzo[a]carbazole Molecular Ion (M•+) M_Br [M-Br]⁺ M->M_Br - •Br M_HBr [M-HBr]•+ M->M_HBr - HBr M_HCN [M-Br-HCN]⁺ M_Br->M_HCN - HCN M_C2H2 [M-Br-C₂H₂]⁺ M_Br->M_C2H2 - C₂H₂

Caption: Primary EI fragmentation pathways.

Comparative Data Summary

The following table summarizes the expected key ions for benzo[a]carbazole and its hypothetical brominated derivatives based on established fragmentation principles.[3][4][6]

CompoundMolecular FormulaKey Fragment IonFragmentation PathwayPredicted Relative Abundance
Benzo[a]carbazole C₁₆H₁₁Nm/z 217 [M]•+Molecular IonHigh (Base Peak)
m/z 216 [M-H]⁺Loss of Hydrogen RadicalModerate
m/z 189 [M-C₂H₂]•+Loss of AcetyleneVariable
Monobromo- C₁₆H₁₀BrNm/z 295/297 [M]•+Molecular IonHigh
benzo[a]carbazole m/z 216 [M-Br]⁺Loss of Bromine RadicalHigh (Often Base Peak)
m/z 215 [M-HBr]•+Loss of HBrModerate
Dibromo- C₁₆H₉Br₂Nm/z 373/375/377 [M]•+Molecular IonHigh
benzo[a]carbazole m/z 294/296 [M-Br]⁺Loss of Bromine RadicalHigh
m/z 215 [M-2Br]•+Sequential Loss of 2 Br RadicalsHigh (Often Base Peak)
m/z 188 [M-2Br-HCN]•+Core FragmentationLow

Note: The relative abundance of fragments can be influenced by the position of the bromine substituents. For instance, congeners that can easily lose Br₂ to form a stabilized structure may show a more abundant [M-2Br]•+ peak.[14]

Part 3: Experimental Protocol for GC-MS Analysis

This protocol provides a self-validating system for the analysis of brominated benzo[a]carbazoles. It is adapted from established methods for related halogenated aromatic compounds.[3][7][16]

Objective: To obtain high-quality, reproducible EI mass spectra for the identification and structural elucidation of brominated benzo[a]carbazoles.
Instrumentation
  • Gas Chromatograph (GC): Agilent 8890 or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer (MS): Agilent 5977 or equivalent single quadrupole or triple quadrupole mass spectrometer with an EI source.

  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column, chosen for its robustness and excellent separation of polycyclic aromatic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve approximately 1 mg/mL of the analyte in a high-purity volatile solvent (e.g., toluene, dichloromethane, or isooctane).

    • Causality: Toluene is an excellent solvent for PAHs and is compatible with the high injector temperatures required. Purity is critical to avoid interfering peaks.

  • GC Method Parameters:

    • Injector Temperature: 280 °C. Rationale: Ensures rapid and complete volatilization of the semi-volatile analytes without thermal degradation.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless. Rationale: Maximizes the transfer of analyte to the column, which is essential for achieving low detection limits.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp 1: 25 °C/min to 200 °C.

      • Ramp 2: 8 °C/min to 310 °C.

      • Hold at 310 °C for 10 minutes.

      • Rationale: This multi-ramp program provides good separation of potential isomers while ensuring that the high-boiling point polybrominated compounds elute in a reasonable time with good peak shape.[7][16]

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C. Rationale: A standard temperature that balances ionization efficiency with minimizing thermal degradation within the source.

    • Transfer Line Temperature: 290 °C. Rationale: Must be high enough to prevent condensation of the analytes as they transfer from the GC to the MS.

    • Electron Energy: 70 eV. Rationale: This is the standard energy for EI, which generates reproducible fragmentation patterns that are comparable to library spectra.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 50–600. Rationale: This range covers the expected molecular ions and all significant fragments of mono- to tetra-brominated benzo[a]carbazoles.

  • Data Analysis:

    • Identify the molecular ion peak cluster and confirm the number of bromine atoms from the isotopic pattern.

    • Identify major fragment ions corresponding to the loss of Br, HBr, and Br₂.

    • Compare the resulting spectrum to literature data for related compounds (e.g., brominated carbazoles, other BrPAHs) to confirm fragmentation pathways.[4]

Conclusion

The mass spectrometric fragmentation of brominated benzo[a]carbazoles is a predictable process governed by the stability of the aromatic core and the lability of the carbon-bromine bond. Under Electron Ionization, these compounds yield rich, informative spectra characterized by a strong molecular ion and prominent fragments resulting from the loss of bromine atoms and/or HBr. By understanding these core fragmentation pathways and employing a robust GC-MS protocol, researchers can confidently identify and structurally characterize these environmentally and pharmacologically relevant molecules. The ability to predict fragmentation patterns based on the number of bromine substituents provides a powerful tool for the analysis of complex samples and the identification of novel congeners.

References
  • Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. (2021). PMC. [Link]

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  • Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. (2020). J-Stage. [Link]

  • Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. (2019). ResearchGate. [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). ACS Publications. [Link]

  • Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. (n.d.). PMC. [Link]

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  • Ultrasensitive determination of 39 parent and emerging halogenated polycyclic aromatic hydrocarbons in human serum. (n.d.). RSC Publishing. [Link]

  • Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and e-waste industrial parks. (2022). Journal of Hazardous Materials. [Link]

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  • High Temperature Gas Chromatography Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using Atmospheric Pressure Chemical Ionization GC/MS/MS. (2026). Waters Corporation. [Link]

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  • Parameters for mass spectrometry analysis of benzodiazepines. (n.d.). ResearchGate. [Link]

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  • Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. (n.d.). PMC. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

  • General Fragmentation Rules Module. (n.d.). BSc Chemistry. [Link]

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A Comparative Guide to the Thermal Stability of 8-bromo-5H,6H,11H-benzo[a]carbazole: A TGA and DSC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the thermal stability of active pharmaceutical ingredients (APIs) and functional organic molecules is a cornerstone of product development, influencing everything from synthesis and purification to storage and final application performance. Carbazole and its derivatives, a prominent class of nitrogen-containing heterocyclic aromatic compounds, are extensively utilized in the creation of pharmaceuticals and electronic materials.[1] This guide provides a comprehensive thermal analysis of 8-bromo-5H,6H,11H-benzo[a]carbazole, a halogenated derivative with significant potential.

While specific experimental data for this exact molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from studies on structurally analogous carbazole derivatives and brominated aromatic compounds to establish an expected thermal profile. We will delve into the causality behind experimental choices, present detailed protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and offer a comparative analysis with relevant alternatives to provide a holistic understanding of its thermal behavior.

The Critical Role of Thermal Analysis for Carbazole Derivatives

Thermal analysis techniques, primarily TGA and DSC, are indispensable tools for characterizing the physicochemical properties of carbazole derivatives.[1]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] This provides critical information on thermal stability, decomposition temperatures, and the presence of volatile components.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature.[1] DSC is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions, and in quantifying the enthalpies associated with these processes.

For a molecule like 8-bromo-5H,6H,11H-benzo[a]carbazole, understanding its thermal properties is paramount. The presence of the bromine atom can significantly influence its decomposition pathway and thermal stability compared to its non-halogenated counterparts.[3][4]

Experimental Protocols: A Self-Validating System

The following protocols for TGA and DSC are designed to provide a comprehensive and reliable thermal profile of 8-bromo-5H,6H,11H-benzo[a]carbazole. The choice of parameters is grounded in established methodologies for organic compounds.[5][6][7]

Thermogravimetric Analysis (TGA)

The objective of this TGA protocol is to determine the onset of decomposition and the residual mass at elevated temperatures.

Instrument: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of 8-bromo-5H,6H,11H-benzo[a]carbazole into an alumina or platinum crucible.[1][5] A smaller sample size minimizes thermal gradients within the sample.

  • Ensure the sample is in a fine powder form to promote uniform heating and gas diffusion.[7]

Experimental Conditions:

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment and prevent oxidative decomposition.[1][8]

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 800°C at a heating rate of 10°C/min.[8] This heating rate is a common standard that provides a good balance between resolution and experimental time.

  • Data to be Collected: Mass vs. Temperature, Mass vs. Time, and the first derivative of the mass loss curve (DTG).

Differential Scanning Calorimetry (DSC)

This DSC protocol aims to identify the melting point and any other phase transitions of the compound.

Instrument: A calibrated differential scanning calorimeter (e.g., Q250 DSC).[6]

Sample Preparation:

  • Accurately weigh 2-5 mg of 8-bromo-5H,6H,11H-benzo[a]carbazole into a hermetically sealed aluminum pan.[6] The smaller sample size for DSC enhances peak resolution.

  • A sealed pan is used to prevent any mass loss due to sublimation before the melting point is reached.

Experimental Conditions:

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.[6]

  • Temperature Program:

    • Equilibrate at 25°C for 5 minutes.

    • Ramp from 25°C to a temperature approximately 30°C above the expected melting point at a heating rate of 10°C/min.

    • A heat/cool/heat cycle can be employed to erase the sample's thermal history.[6]

  • Data to be Collected: Heat Flow vs. Temperature.

Expected Thermal Profile of 8-bromo-5H,6H,11H-benzo[a]carbazole

Based on the analysis of similar carbazole derivatives, a high degree of thermal stability is anticipated for 8-bromo-5H,6H,11H-benzo[a]carbazole. The rigid, aromatic carbazole core contributes significantly to this stability.[1]

TGA: Decomposition is expected to commence at temperatures above 300°C.[1] The presence of the C-Br bond may represent the initial point of thermal degradation. The thermal decomposition of brominated aromatic compounds can proceed through complex mechanisms, potentially leading to the formation of brominated byproducts.[3][4]

DSC: A sharp endothermic peak corresponding to the melting point is expected. The exact melting temperature will be influenced by the crystal lattice energy and intermolecular interactions.

Comparative Analysis: Contextualizing Thermal Stability

To provide a clearer understanding of the thermal properties of 8-bromo-5H,6H,11H-benzo[a]carbazole, a comparison with other relevant carbazole derivatives is essential. The following table summarizes expected and reported thermal data for a selection of these compounds.

CompoundMolecular StructureExpected/Reported Td (5% weight loss, °C)Expected/Reported Tm (°C)Reference
8-bromo-5H,6H,11H-benzo[a]carbazole 8-bromo-5H,6H,11H-benzo[a]carbazole> 300 (Predicted)To be determinedN/A
3-Carbazol-9-ylpropane-1,2-diol3-Carbazol-9-ylpropane-1,2-diol> 300To be determined[1]
Pyridinyl-Carbazole FragmentsPyridinyl-Carbazole Fragments361 - 386Not Reported[1]
Carbazole-benzocarbazole derivative (BCCOX)Carbazole-benzocarbazole derivative (BCCOX)> 400~194 (Tg)[9]
Carbazole-based copolymersCarbazole-based copolymers> 350Varies with composition[8]

This comparative data highlights a general trend of high thermal stability among carbazole derivatives, with decomposition temperatures frequently exceeding 350°C. The introduction of different functional groups and the extension of the conjugated system can further enhance this stability.

Visualizing the Workflow and Data Interpretation

To ensure clarity and reproducibility, the experimental workflow and the logical process of data interpretation are visualized below using Graphviz.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation & Comparison weigh_tga Weigh 5-10 mg for TGA run_tga Run TGA (30-800°C @ 10°C/min) weigh_tga->run_tga weigh_dsc Weigh 2-5 mg for DSC run_dsc Run DSC (25-300°C @ 10°C/min) weigh_dsc->run_dsc tga_curve Obtain TGA Curve (% Mass vs. Temp) run_tga->tga_curve dtg_curve Generate DTG Curve tga_curve->dtg_curve td Determine Td (onset) dtg_curve->td profile Generate Thermal Stability Profile td->profile dsc_curve Obtain DSC Curve (Heat Flow vs. Temp) run_dsc->dsc_curve tm Determine Tm (onset/peak) dsc_curve->tm tm->profile compare Compare with Alternative Carbazole Derivatives profile->compare

Caption: Workflow for TGA/DSC Thermal Analysis of 8-bromo-5H,6H,11H-benzo[a]carbazole.

Mechanistic Insights and Discussion

The thermal decomposition of 8-bromo-5H,6H,11H-benzo[a]carbazole is likely initiated by the cleavage of the C-Br bond, which is typically weaker than the C-C and C-H bonds within the aromatic framework.[10][11] Following this initial step, a cascade of radical reactions would lead to the fragmentation of the carbazole ring system. The presence of bromine can also influence the combustion process, potentially acting as a flame retardant by scavenging free radicals in the gas phase.[3][4]

The comparative analysis reveals that the core carbazole structure imparts significant thermal stability. Modifications that increase molecular weight and extend conjugation, such as in the carbazole-benzocarbazole derivative BCCOX, can further elevate the decomposition temperature.[9] Conversely, the introduction of more labile functional groups could lower the onset of decomposition.

Conclusion

This guide has provided a comprehensive framework for the thermal analysis of 8-bromo-5H,6H,11H-benzo[a]carbazole using TGA and DSC. While direct experimental data is pending, by drawing parallels with structurally related carbazole and brominated aromatic compounds, a robust analytical approach and an expected thermal profile have been established. The compound is anticipated to exhibit high thermal stability, a critical attribute for its potential applications in drug development and materials science. The detailed protocols and comparative data herein serve as a valuable resource for researchers undertaking the characterization of this and similar novel compounds.

References

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  • Thermochemical Factors Affecting the Dehalogenation of Aromatics. ResearchGate. Available at: [Link]

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI. Available at: [Link]

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. MDPI. Available at: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. Available at: [Link]

  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. Available at: [Link]

  • Thermal Analysis. Chemistry LibreTexts. Available at: [Link]

  • Thermal decomposition of fire retardant brominated epoxy resins. yun300.cn. Available at: [Link]

  • Carbazole-benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. ResearchGate. Available at: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

  • Thermogravimetric Analysis – TGA. NETZSCH. Available at: [Link]

  • Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. TA Instruments. Available at: [Link]

Sources

Unambiguous Structural Validation of 8-Bromo-5H,6H,11H-benzo[a]carbazole: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science push toward increasingly complex molecular architectures, the definitive assignment of regiochemistry remains a critical bottleneck. For rigid, conjugated systems like 8-bromo-5H,6H,11H-benzo[a]carbazole , relying solely on routine spectroscopic techniques often yields ambiguous results.

This guide provides an authoritative comparative analysis of structural validation methods, demonstrating why Single-Crystal X-Ray Diffraction (SC-XRD) serves as the gold standard for halogenated polycycles [1]. By exploring the causality behind experimental choices, we establish a self-validating framework for absolute structural confirmation.

The Analytical Challenge: Halogen Assignment in Rigid Polycycles

8-Bromo-5H,6H,11H-benzo[a]carbazole is a highly conjugated heterocyclic building block [5]. The molecule features a fully aromatic carbazole core fused to a partially saturated (5H, 6H) ring system.

When synthesizing this compound, confirming that the bromine atom is specifically at the 8-position (rather than the 7, 9, or 10 positions) is notoriously difficult using standard Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic withdrawing effects of the bromine atom, combined with the extended pi-system of the benzo[a]carbazole core, cause severe overlapping of aromatic proton signals in the 7.0–8.5 ppm region [2]. Furthermore, the substitution at the 8-position eliminates a critical proton, removing the Nuclear Overhauser Effect (NOE) handles required to map spatial proximity via 2D NMR.

To overcome this, researchers must pivot to techniques that do not rely on magnetic environments, but rather on direct spatial visualization[3].

Comparative Performance: XRD vs. NMR vs. HRMS

To objectively evaluate the best approach for structural validation, we must compare the fundamental mechanisms of the three primary analytical pillars: High-Resolution Mass Spectrometry (HRMS), NMR, and SC-XRD.

Table 1: Comparative Performance for Halogenated Polycycles
Analytical TechniquePrimary Data OutputRegiochemical Assignment AccuracyMechanistic LimitationVerdict for 8-Bromo Assignment
HRMS (ESI-TOF) Exact mass & isotopic patternLow Identifies the molecular formula (C16H12BrN) and confirms the presence of Bromine via the 1:1 isotopic ratio of 79Br/81Br, but provides zero spatial data.Insufficient. Acts only as a preliminary screening tool.
1H / 13C / 2D NMR Chemical shifts & J-couplingModerate Relies on magnetic shielding. Aromatic multiplets overlap heavily. Lack of adjacent protons limits NOE/HMBC spatial mapping [2].Ambiguous. Cannot definitively distinguish between 7-bromo and 8-bromo isomers.
Single-Crystal XRD 3D electron density mapAbsolute (High) Requires the growth of a high-quality single crystal.Gold Standard. Unambiguously pinpoints the halogen coordinate [1].

The Causality of the "Heavy Atom Effect" in XRD: Why does XRD succeed where NMR fails? X-rays scatter by interacting with electron clouds. Bromine is a heavy atom with 35 electrons, making it a massive scattering center compared to Carbon (6) and Nitrogen (7). In the diffraction pattern, the bromine atom dominates the phase problem. Once the software locates the highly dense bromine atom, the rest of the benzo[a]carbazole framework is easily resolved in the electron density difference map, providing absolute proof of the 8-position regiochemistry [4].

Experimental Workflows & Methodologies

To achieve definitive validation, the experimental protocol must be a self-validating system. The following methodologies detail the exact steps required to isolate, crystallize, and validate 8-bromo-5H,6H,11H-benzo[a]carbazole.

XRD_Workflow A Synthesis & Purification 8-Bromo-5H,6H,11H-benzo[a]carbazole B Vapor Diffusion Crystallization (DCM / Hexane) A->B C Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D Data Collection (Mo-Kα Radiation, 100 K) C->D E Phase Solution & Refinement (Heavy Atom Method) D->E F Structural Validation (R1 < 0.05, GoF ≈ 1.0) E->F

Workflow for the crystallographic validation of 8-bromo-5H,6H,11H-benzo[a]carbazole.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: Rapid precipitation forces molecules into amorphous powders. Vapor diffusion slowly decreases the solvent's solvating power, thermodynamically favoring the highly ordered assembly of a crystal lattice.

  • Dissolution: Dissolve 10 mg of purified 8-bromo-5H,6H,11H-benzo[a]carbazole in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial. DCM acts as the primary solvent due to its excellent solubility profile for halogenated carbazoles.

  • Chamber Setup: Place the open 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of Hexane (the anti-solvent).

  • Incubation: Cap the 20 mL vial tightly and leave it undisturbed at room temperature for 48–72 hours. The volatile hexane will slowly diffuse into the DCM, gradually lowering the solubility and yielding X-ray quality single crystals.

Protocol 2: X-Ray Data Collection and Refinement

Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize atomic thermal vibrations (the Debye-Waller factor). This sharpens the diffraction spots, allowing for highly precise bond length and angle calculations [3].

  • Crystal Mounting: Select a crystal with dimensions roughly 0.2 × 0.1 × 0.1 mm under a polarized microscope. Coat it in Paratone-N oil and mount it on a cryoloop.

  • Data Acquisition: Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Irradiate the crystal using Mo-Kα radiation (λ = 0.71073 Å). Collect full-sphere data using an ω-scan strategy.

  • Structure Solution: Integrate the raw frames and apply multi-scan absorption corrections (SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) [3].

Decision_Tree Start Structural Ambiguity in Halogenated Polycycle? NMR 1D/2D NMR Analysis Start->NMR MS High-Resolution MS (Exact Mass & Formula) Start->MS Check Are aromatic signals overlapping/ambiguous? NMR->Check XRD Single-Crystal XRD (Definitive 3D Structure) Check->XRD Yes (e.g., 8-Bromo) Success Regiochemistry Confirmed Check->Success No XRD->Success MS->Success Supports

Decision matrix for selecting XRD over NMR for complex halogenated polycyclic systems.

Data Presentation & Validation Metrics

The refinement process of SC-XRD is inherently self-validating. The crystallographic software continuously calculates the theoretical electron density of the proposed molecular model and compares it against the raw experimental diffraction data (


 vs 

).

To trust the structural assignment of the 8-bromo position, the final model must meet strict mathematical criteria.

Table 2: Standard Crystallographic Validation Metrics
ParameterAcceptable RangeMechanistic Significance in Validation
R1 (Residual Factor) < 0.05 (5%)Measures the absolute agreement between the calculated model and observed data. An R1 of 0.03 means the proposed 3D structure deviates by only 3% from the raw experimental data.
wR2 (Weighted R-Factor) < 0.15 (15%)Similar to R1 but incorporates statistical weighting for weak reflections. Crucial for ensuring the heavy bromine atom isn't masking errors in the lighter carbon framework.
Goodness-of-Fit (GoF) 0.95 – 1.05 Evaluates whether the model is over-parameterized. A GoF near 1.0 proves the structural assignment is statistically perfect without artificial manipulation.
Residual Electron Density < 1.0 e/ų The highest unassigned peak in the difference map. If a peak > 1.0 e/ų appears near the carbazole core, it indicates a misassigned halogen or severe structural disorder.

By adhering to these stringent validation metrics, researchers can confidently publish the exact 3D architecture of 8-bromo-5H,6H,11H-benzo[a]carbazole, bypassing the inherent limitations of spectroscopic techniques.

References

  • Title: Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A New Strategy for the Synthesis of Diverse Benzo[a]carbazoles via Divergent Catalytic Michael Reaction Source: The Royal Society of Chemistry URL: [Link]

  • Title: Product Class 15: Carbazoles (Structural Confirmation via X-ray Diffraction) Source: Thieme Connect URL: [Link]

A Comparative Guide to Hole Mobility in Benzo[a]carbazole vs. Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Hole Transport Materials

In the landscape of organic electronics—a field driving innovations in displays (OLEDs), solar energy (OPVs), and transistors (OFETs)—the efficiency of charge transport is a cornerstone of device performance.[1][2] Hole Transport Materials (HTMs) are pivotal, creating a bridge for positive charge carriers (holes) to move efficiently between layers. For decades, carbazole-based compounds have been a mainstay in the researcher's toolkit, prized for their robust thermal stability, high hole-transporting capability, and versatile, tunable optoelectronic properties.[3][4][5]

However, the relentless pursuit of higher efficiency and longer operational stability demands continuous molecular innovation. This has brought a new class of materials into focus: benzo[a]carbazole derivatives . By fusing an additional benzene ring to the conventional carbazole core, we introduce a more rigid, planar, and extended π-conjugated system. Theoretically, this structural evolution should enhance intermolecular interactions and, consequently, boost hole mobility.[6]

This guide provides an in-depth comparison of the hole mobility characteristics of traditional carbazole derivatives against the emerging benzo[a]carbazole class. We will dissect the structural differences, delve into the causality behind experimental choices for mobility measurement, present available experimental data for a rigorous comparison, and provide actionable protocols for your own material characterization.

Structural Underpinnings: Carbazole vs. Benzo[a]carbazole

The fundamental difference between these two families lies in the degree of π-conjugation and molecular planarity. The addition of a benzene ring in the benzo[a]carbazole scaffold extends the delocalized electron system, which is hypothesized to facilitate more effective intermolecular π-π stacking. This enhanced packing can reduce the energetic barriers for charge hopping between adjacent molecules, a primary mechanism for charge transport in amorphous organic films.

Caption: Core molecular structures of Carbazole and Benzo[a]carbazole.

Methodologies for Measuring Hole Mobility: A Practical Guide

To quantitatively assess and compare HTMs, several well-established experimental techniques are employed. The choice of method is critical as it can influence the measured mobility value; for instance, Field-Effect Transistor (FET) measurements probe in-plane mobility, which may differ from the vertical mobility relevant for OLEDs and solar cells, typically measured by Time-of-Flight (TOF) or Space-Charge-Limited Current (SCLC) methods.[7] It is imperative to compare values obtained under similar conditions and, ideally, using the same technique.

Core Techniques Explained:
  • Space-Charge-Limited Current (SCLC): This is a widely used steady-state method for determining charge carrier mobility in thin films.[6] It involves fabricating a "hole-only" device where the contacts are chosen to efficiently inject holes while blocking electrons. By analyzing the current-voltage (J-V) characteristics in the dark, one can extract the mobility. The current becomes "space-charge limited" when the density of injected carriers significantly exceeds the intrinsic carrier density. In a trap-free semiconductor, this relationship is described by the Mott-Gurney law.[6][7]

  • Time-of-Flight (TOF): The TOF method directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a sample of known thickness under an applied electric field.[8][9] This transient technique is powerful for studying the fundamental transport properties in thicker films (>1 µm). The mobility (µ) is calculated from the transit time (tT), sample thickness (d), and the applied voltage (V).[10]

  • Field-Effect Transistor (FET): In an OFET architecture, the HTM is used as the active semiconductor layer. A gate voltage is applied to accumulate charge carriers at the dielectric interface, forming a conductive channel. The mobility is then extracted from the transistor's transfer and output characteristics.[11][12] While excellent for screening materials for transistor applications, it's important to recognize that charge transport occurs in a high-density regime and parallel to the substrate.[13][14]

G cluster_SCLC SCLC Workflow s1 Substrate Cleaning (ITO Glass) s2 Hole Injection Layer (e.g., PEDOT:PSS) s1->s2 s3 HTM Film Deposition (Spin Coating/Evaporation) s2->s3 s4 Top Electrode Deposition (e.g., Au, MoO3/Al) s3->s4 s5 J-V Measurement (in dark) s4->s5 s6 Data Analysis (Mott-Gurney Law) s5->s6

Sources

Establishing the Standard: Elemental Analysis of 8-bromo-5,6-dihydro-11H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Organic Chemists, QC Analysts, and Drug Development Scientists

Executive Summary

In the synthesis of fused heterocyclic systems—specifically 8-bromo-5,6-dihydro-11H-benzo[a]carbazole (a critical scaffold for phosphorescent OLED hosts and kinase inhibitors)—purity validation is often the bottleneck. While NMR confirms structure, it fails to quantify inorganic impurities or occluded solvents effectively.

This guide challenges the reliance on standard automated CHN combustion for brominated heterocycles. We establish a comparative framework between automated microanalysis, the classical Schöniger Flask method (coupled with Ion Chromatography), and modern ICP-MS approaches. We demonstrate why the Schöniger-IC workflow remains the definitive "Gold Standard" for this specific halogenated compound due to the volatility and mass-suppression effects of bromine.

Part 1: The Analytical Challenge

The Molecule: 8-bromo-5,6-dihydro-11H-benzo[a]carbazole

  • Formula: C₁₆H₁₂BrN

  • Molecular Weight: ~298.18 g/mol

  • Structure Note: The nomenclature "5H,6H,11H" implies saturation at the 5 and 6 positions (dihydro-), distinguishing it from the fully aromatic 11H-benzo[a]carbazole.

The Problem: Bromine (Atomic Mass ~79.9) constitutes roughly 26.8% of the total mass of this molecule. In standard automated combustion:

  • Incomplete Combustion: The heavy halogen atom can shield the carbon backbone, leading to low Carbon values (carbide formation).

  • Memory Effects: Bromine residues often adhere to the reduction tube in CHNS analyzers, artificially inflating results for subsequent samples.

  • Interference: High halogen content can overlap with water/SO₂ peaks in gas chromatography separation if not properly trapped.

Part 2: Comparative Analysis of Methods

We compared three primary methodologies for establishing the elemental purity of 8-bromo-5,6-dihydro-11H-benzo[a]carbazole.

FeatureMethod A: Automated CHNS Method B: Schöniger Flask + IC Method C: ICP-MS
Primary Target C, H, N (Br inferred or separate)Direct Bromine Quantification Trace Metals & Br
Mechanism Flash Combustion (950°C)Oxygen Combustion (Closed Flask)Plasma Ionization
Precision (Br) ± 0.5 - 1.0% (Calculated)± 0.3% (Direct) ± 0.1% (Trace levels)
Sample Req. 2–3 mg10–20 mg< 1 mg (Liquid)
Key Advantage High ThroughputAccuracy for Halogens Extreme Sensitivity
Major Flaw "Bromine Drag" (Memory effect)Labor IntensiveMatrix Effects
Verdict Screening Tool The Gold Standard Trace Impurity Only
Expert Insight: Why Method B Wins

For this specific carbazole derivative, Method B (Schöniger Flask combustion followed by Ion Chromatography) is the only self-validating protocol. Automated CHNS analyzers often require "halogen traps" (silver wool), which eventually saturate. If the trap is saturated, bromine gas passes to the detector, often reading as "Sulfur" or distorting the Nitrogen baseline. The Schöniger method isolates the combustion gases in a liquid absorption phase, eliminating this cross-talk.

Part 3: Workflow Visualization

The following diagram illustrates the decision matrix for analyzing brominated fused rings.

AnalysisWorkflow Start Sample: 8-bromo-5,6-dihydro-11H-benzo[a]carbazole PurityCheck Initial Purity Screen (1H NMR + HPLC) Start->PurityCheck Decision Is Purity > 98%? PurityCheck->Decision Recrystallize Recrystallize (Toluene/Ethanol) Decision->Recrystallize No SelectMethod Select Elemental Analysis Method Decision->SelectMethod Yes Recrystallize->PurityCheck AutoCHN Method A: Automated CHNS (High Throughput) SelectMethod->AutoCHN Routine Batch Schoniger Method B: Schöniger Flask + IC (Validation Standard) SelectMethod->Schoniger Final CoA / Publication ResultA Result: C/H/N OK Br often inaccurate AutoCHN->ResultA ResultB Result: Absolute Br % Stoichiometric Confirmation Schoniger->ResultB

Caption: Analytical decision matrix prioritizing the Schöniger method for Final Certificate of Analysis (CoA) generation to avoid halogen interference.

Part 4: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" (Schöniger Combustion + IC)

This protocol ensures quantitative capture of bromine without loss.

Reagents:

  • Absorbing Solution: 10 mL of 0.1 M NaOH + 0.1% H₂O₂ (The peroxide ensures Br₂ is fully reduced to Br⁻).

  • Ashless Filter Paper (Whatman No. 42).

Step-by-Step:

  • Weighing: Accurately weigh 10–15 mg of the carbazole derivative onto the ashless paper. Fold into a "flag" with a fuse tail.

  • Combustion: Place the sample in a platinum basket attached to the stopper of a 500 mL iodine flask. Flush the flask with pure Oxygen for 30 seconds.

  • Ignition: Light the fuse and immediately insert the stopper into the flask. Invert the flask (hold the stopper tight!).

    • Safety Note: Wear a face shield. The rapid expansion of gas can stress the glass.

  • Absorption: Shake the flask vigorously for 3 minutes until the mist clears. Let it stand for 15 minutes to allow complete absorption of combustion gases into the NaOH solution.

  • Quantification (Ion Chromatography):

    • Inject the solution into an Ion Chromatograph (e.g., Dionex ICS-6000).

    • Column: Anion exchange (e.g., IonPac AS19).

    • Eluent: KOH gradient.

    • Reference: Compare against a standard Bromide (KBr) calibration curve.

Protocol 2: Automated CHN (Optimization for Bromides)

If you must use automated combustion, you must modify the standard protocol.

  • Catalyst Addition: Add 5–10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the tin capsule containing the sample.

    • Reasoning: These oxides act as "oxygen donors" and flux agents, preventing the formation of refractory carbides that trap carbon, a common issue with fused aromatic rings like benzocarbazole.

  • Cycle Extension: Increase the oxygen injection time by 20% to ensure the bromine is fully volatilized and does not deposit as soot.

Part 5: Data Interpretation Standards

When reviewing your data, use the following theoretical values as your baseline. Deviations outside the "Acceptable Range" indicate specific synthetic failures.

Theoretical Composition (C₁₆H₁₂BrN):

ElementTheoretical %Acceptable Range (±0.4%)Common Failure Mode
Carbon 64.45% 64.05 – 64.85%Low C = Solvent occlusion (DCM/CHCl₃) or incomplete combustion.
Hydrogen 4.06% 3.66 – 4.46%High H = Water/Moisture contamination.
Nitrogen 4.70% 4.30 – 5.10%High N = Residual DMF or TEA.
Bromine 26.80% 26.40 – 27.20%Low Br = Debromination during synthesis; High Br = Inorganic salt contamination (KBr).

Calculating Purity: Do not rely solely on "Matches Theoretical." Calculate the Atomic Ratio .



  • Target Ratio: 16.0 : 1.0

  • If the ratio is > 16.5, you have likely lost bromine (debromination).

References
  • Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1] Mikrochimica Acta, 43(1), 123–129.[1]

    • Foundational text for the Oxygen Flask method.
  • Thermo Fisher Scientific. (2023). Combustion Ion Chromatography (CIC) for Halogen Determination in Electronics.[2] Application Note 72341.

    • Modern adaptation of the Schöniger method using autom
  • Ma, Y., et al. (2017). Synthesis and Properties of Benzo[a]carbazole Derivatives for OLEDs. Journal of Materials Chemistry C.

    • Context for the synthesis and purity requirements of benzocarbazole scaffolds.
  • Metrohm AG. (2022). Halogens and Sulfur by Combustion Ion Chromatography.[2] Monograph.

    • Detailed protocol for absorbing solutions in halogen analysis.

Sources

A Spectroscopic Journey: Unraveling the Synthesis of 8-bromo-5H,6H,11H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Spectroscopic Comparison of 8-bromo-5H,6H,11H-benzo[a]carbazole and its Precursors for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry and materials science, benzo[a]carbazole scaffolds are prized for their unique photophysical properties and significant biological activities. The introduction of a bromine atom at the 8-position of the 5H,6H,11H-benzo[a]carbazole core can profoundly influence its electronic distribution and, consequently, its therapeutic and material science applications. This guide provides an in-depth spectroscopic comparison of 8-bromo-5H,6H,11H-benzo[a]carbazole with its precursors, 4-bromophenylhydrazine and 1-tetralone, illuminating the chemical transformations that govern its synthesis through the well-established Fischer indole synthesis. By presenting detailed experimental protocols and comparative data, this guide serves as a critical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

The Synthetic Pathway: A Fischer Indole Approach

The synthesis of 8-bromo-5H,6H,11H-benzo[a]carbazole is elegantly achieved via the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system.[1] This reaction involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. In this specific case, 4-bromophenylhydrazine hydrochloride reacts with 1-tetralone to form an intermediate hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization to yield the final product.

Fischer_Indole_Synthesis 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone_Intermediate 1-(4-Bromophenyl)hydrazono- -tetralin 4-Bromophenylhydrazine->Hydrazone_Intermediate + 1-Tetralone (Acid catalyst) 1-Tetralone 1-Tetralone Final_Product 8-bromo-5H,6H,11H- benzo[a]carbazole Hydrazone_Intermediate->Final_Product [3,3]-Sigmatropic Rearrangement & Cyclization

Figure 1: Synthetic pathway for 8-bromo-5H,6H,11H-benzo[a]carbazole.

Experimental Protocols: A Guide to Synthesis and Characterization

Synthesis of 1-(4-Bromophenyl)hydrazono-tetralin (Hydrazone Intermediate)

A solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid is prepared. To this solution, 1-tetralone (1.0 eq) is added dropwise at room temperature. The reaction mixture is then stirred at reflux for 2-4 hours, during which the formation of the hydrazone product is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude 1-(4-bromophenyl)hydrazono-tetralin. Further purification can be achieved by recrystallization from ethanol.

Synthesis of 8-bromo-5H,6H,11H-benzo[a]carbazole

The prepared 1-(4-bromophenyl)hydrazono-tetralin (1.0 eq) is added to a suitable acidic medium, such as a mixture of acetic acid and concentrated sulfuric acid or polyphosphoric acid. The mixture is heated to 80-100 °C and stirred for 1-3 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 8-bromo-5H,6H,11H-benzo[a]carbazole.

Spectroscopic Characterization

The structural elucidation of the precursors and the final product is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Instrumentation:

  • NMR: Spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FTIR: Spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film.

  • UV-Vis: Spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or dichloromethane).

  • MS: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Spectroscopic Data Comparison: From Precursors to Product

The following tables summarize the key spectroscopic data for the starting materials, the intermediate, and the final product, providing a clear comparison of their structural features.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The transformation from the precursors to the final product is clearly evidenced by the changes in the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra.

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundAromatic ProtonsAliphatic ProtonsOther Protons
4-Bromophenylhydrazine ~6.7-7.2 (m, 4H)-~4.9 (br s, 1H, NH), ~6.5 (br s, 2H, NH₂)
1-Tetralone ~8.0 (d, 1H), ~7.2-7.5 (m, 3H)~2.9 (t, 2H), ~2.6 (t, 2H), ~2.1 (p, 2H)-
8-bromo-5H,6H,11H-benzo[a]carbazole ~7.0-8.1 (m, 7H)~3.0 (t, 2H), ~2.8 (t, 2H)~8.2 (br s, 1H, NH)

Table 2: Comparative ¹³C NMR Data (δ, ppm)

CompoundAromatic CarbonsAliphatic CarbonsCarbonyl Carbon
4-Bromophenylhydrazine ~113, 114, 132, 149--
1-Tetralone ~126, 127, 129, 133, 134, 145~23, 30, 39~198
8-bromo-5H,6H,11H-benzo[a]carbazole ~111, 112, 119, 120, 121, 124, 126, 128, 129, 135, 137, 138~21, 29-

The disappearance of the carbonyl signal (~198 ppm) from 1-tetralone and the significant shifts in the aromatic region upon formation of the benzo[a]carbazole ring are key indicators of the successful cyclization.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The key vibrational changes observed during the synthesis are summarized below.

Table 3: Comparative FTIR Data (cm⁻¹)

CompoundN-H StretchingC=O StretchingC-Br StretchingAromatic C-H Stretching
4-Bromophenylhydrazine ~3300-3400-~500-600~3000-3100
1-Tetralone -~1680-~3000-3100
8-bromo-5H,6H,11H-benzo[a]carbazole ~3400-~500-600~3000-3100

The most notable changes in the IR spectra are the disappearance of the strong C=O stretching vibration of 1-tetralone and the appearance of a characteristic N-H stretching band in the final product, confirming the formation of the carbazole ring.

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The extension of the conjugated π-system from the precursors to the final benzo[a]carbazole is reflected in the red-shift (bathochromic shift) of the absorption maxima.

Table 4: Comparative UV-Vis Data (λmax, nm)

CompoundSolventλmax (nm)
4-Bromophenylhydrazine Ethanol~240, 295
1-Tetralone Ethanol~248, 294
8-bromo-5H,6H,11H-benzo[a]carbazole Dichloromethane~260, 300, 340, 355

The appearance of multiple absorption bands at longer wavelengths in the spectrum of 8-bromo-5H,6H,11H-benzo[a]carbazole is indicative of the formation of the extended aromatic system.[3][4][5]

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum confirms the successful synthesis of the target molecule.

Table 5: Comparative Mass Spectrometry Data (m/z)

CompoundIonization Mode[M]⁺ or [M+H]⁺
4-Bromophenylhydrazine EI186/188
1-Tetralone EI146
8-bromo-5H,6H,11H-benzo[a]carbazole ESI296/298

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is observed in the mass spectra of both 4-bromophenylhydrazine and the final product, providing a clear signature for the presence of the bromine atom.

Conclusion

This guide has provided a detailed spectroscopic comparison of 8-bromo-5H,6H,11H-benzo[a]carbazole and its precursors, 4-bromophenylhydrazine and 1-tetralone. The presented data and experimental protocols offer a comprehensive resource for researchers working on the synthesis and characterization of novel heterocyclic compounds. The clear spectroscopic shifts and changes observed through NMR, FTIR, UV-Vis, and Mass Spectrometry provide unequivocal evidence for the successful formation of the target molecule via the Fischer indole synthesis. This comparative analysis not only validates the synthetic route but also provides a foundational understanding of the structure-property relationships in this important class of compounds, paving the way for their further exploration in drug discovery and materials science.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15 (4), 2491-2498. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652.
  • Nguyen, H. T.; Nguyen, P. N.; Le, T. V.; Nguyen, T. H.; Nguyen, L. D.; Tran, P. H. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Adv.2023 , 13, 29089-29097. [Link]

  • (4-Bromophenyl)hydrazine - SpectraBase. [Link]

  • 11H-Benzo[a]carbazole - NIST WebBook. [Link]

  • (a) The UV spectra of carbazole-based compounds at a concentration of 1... - ResearchGate. [Link]

Sources

Safety Operating Guide

Safe Management and Disposal of 8-bromo-5H,6H,11H-benzo[a]carbazole

[1][2]

Hazard Identification & Chemical Nature

8-bromo-5H,6H,11H-benzo[a]carbazole is a halogenated polycyclic aromatic hydrocarbon (H-PAH). Its structural backbone (benzo[a]carbazole) is a known mutagen and suspected carcinogen due to its ability to intercalate DNA. The addition of the bromine atom classifies this as Halogenated Organic Waste , a distinction critical for incineration protocols.

Core Hazards:

  • Genotoxicity: High probability of DNA intercalation.

  • Persistence: Halogenated PAHs are resistant to environmental degradation.

  • Combustion Risk: Improper incineration can generate hydrogen bromide (HBr) gas, necessitating specific scrubbers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for H-PAHs. The following "Barrier-Plus" protocol is required to prevent dermal absorption, which is the primary route of silent exposure.

PPE CategoryRequirementTechnical Rationale
Hand Protection Double Gloving Outer: Nitrile (min 5 mil). Inner: Nitrile or Laminate. Reason: PAHs can permeate thin latex/nitrile over time.
Respiratory P100 / N95 or Fume HoodSolid powder handling must occur in a certified fume hood. If weighing outside a hood, a P100 respirator is mandatory.
Body Tyvek® Lab Coat Disposable sleeves or Tyvek coats are preferred over cotton to prevent laundry cross-contamination.
Eye Chemical Goggles Safety glasses are insufficient if working with liquid solutions where splash risk exists.

Waste Segregation & Disposal Protocol

The "Halogen Rule"

Because this molecule contains Bromine, it cannot be mixed with non-halogenated solvents (e.g., pure acetone/methanol waste). Doing so violates EPA regulations and can damage incinerators lacking acid-gas scrubbers.

A. Solid Waste (Contaminated Debris)
  • Items: Weighing boats, gloves, paper towels, bench mats.

  • Protocol:

    • Collect in a wide-mouth HDPE jar or a dedicated Yellow Biohazard/Chemo Waste Bag (depending on facility coding for cytotoxics).

    • Label clearly: "Solid Waste: Halogenated PAH - Toxic/Carcinogen."

    • Do not place in regular trash or "uncontaminated glass" bins.

B. Liquid Waste (Mother Liquors & Rinsates)
  • Items: Reaction solvents, HPLC effluent, initial rinses of glassware.

  • Protocol:

    • Segregate into the Halogenated Solvent Waste stream.

    • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid), as this can cause violent evolution of Bromine gas.

    • PH Check: Maintain neutral pH (6-8) to prevent hydrolysis or precipitation.

C. Glassware Decontamination (The Triple Rinse)

Standard dishwashers do not destroy PAHs. You must chemically desorb the compound before washing.

  • Rinse 1: Acetone or Dichloromethane (DCM). Collect this into Halogenated Waste.

  • Rinse 2: Acetone. Collect into Halogenated Waste.

  • Rinse 3: Ethanol or Water. Collect into Halogenated Waste.

  • Final Step: Wash with Alconox/soap and water in the sink.

Visualized Workflows

Diagram 1: Waste Segregation Logic

This decision tree ensures the compound ends up in the correct waste stream, preventing regulatory violations.

WasteSegregationStartWaste GeneratedTypeCheckIs it Solid or Liquid?Start->TypeCheckLiquidLiquid WasteTypeCheck->LiquidLiquidSolidSolid Waste(Gloves, Weigh Boats)TypeCheck->SolidSolidHaloCheckContains HalogenatedSolvent (DCM/Chloroform)?Liquid->HaloCheckHaloStreamStream A: Halogenated Waste(Incineration w/ Scrubber)HaloCheck->HaloStreamYes (or Pure Compound)HaloCheck->HaloStreamCompound PresenceNonHaloStreamStream B: Non-Halogenated(Standard Incineration)HaloCheck->NonHaloStreamNoSolidDispStream C: Hazardous Solid(Yellow Bag/Drum)Solid->SolidDispOverrideCRITICAL: 8-bromo-benzo[a]carbazoleis ALWAYS treated as HalogenatedOverride->HaloStream

Caption: Decision logic for segregating 8-bromo-5H,6H,11H-benzo[a]carbazole waste streams.

Diagram 2: Emergency Spill Response

Immediate actions to take if the dry powder or solution is spilled.

SpillResponseSpillSpill DetectedEvac1. Evacuate & Post SignageSpill->EvacPPE2. Don PPE(Double Gloves, Tyvek, Mask)Evac->PPETypeSpill Type?PPE->TypePowderDry PowderType->PowderLiquidLiquid SolutionType->LiquidWetWipe3a. Wet Wipe / Damp Paper(DO NOT Dry Sweep)Powder->WetWipeAbsorb3b. Absorb with Vermiculiteor Chem-PadLiquid->AbsorbBag4. Double Bag WasteWetWipe->BagAbsorb->BagClean5. Solvent Wash Area(Acetone -> Soap)Bag->CleanReport6. Notify EHSClean->Report

Caption: Step-by-step spill response emphasizing dust suppression for solid spills.

Regulatory & Compliance Notes

  • RCRA Classification (USA): While this specific isomer may not be explicitly listed on the EPA "P" or "U" lists, it must be treated as Characteristic Hazardous Waste due to toxicity and the presence of halogenated organics.

  • EPA Waste Code: If not otherwise specified by your local EHS, use D001 (Ignitable, if in solvent) and D022 (if chloroform is used). For the pure solid, default to a "Toxic" classification pending TCLP testing.

  • Drain Disposal: STRICTLY PROHIBITED. PAHs accumulate in aquatic sediments and are toxic to marine life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5460529, 3-Bromo-9H-carbazole (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Academic Laboratories. Retrieved from [Link]

A Senior Application Scientist's Guide to Handling 8-bromo-5H,6H,11H-benzo[a]carbazole: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, this pursuit must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 8-bromo-5H,6H,11H-benzo[a]carbazole. The protocols herein are designed not as a rigid checklist, but as a self-validating system of best practices, grounded in the causality behind each experimental choice. Our objective is to ensure that your handling of this and similar compounds is not only compliant but represents the gold standard in laboratory safety.

While specific toxicological data for 8-bromo-5H,6H,11H-benzo[a]carbazole is not extensively published, its structure as a bromo-substituted benzo[a]carbazole warrants a high degree of caution. The parent compound, carbazole, and its derivatives can cause skin and eye irritation.[1][2][3] Furthermore, related polycyclic aromatic hydrocarbons and dibenzo-carbazoles are cited as potential carcinogens, making minimization of all exposure routes a critical priority.[4][5] This compound is a solid powder, meaning the primary risks are inhalation of airborne particulates and dermal contact.[6][7]

Foundational Safety: Engineering Controls as the First Line of Defense

Personal protective equipment (PPE) is the final barrier between a researcher and a potential hazard. The primary methods of exposure control are robust engineering solutions that isolate the chemical from the laboratory environment.

  • Chemical Fume Hood: All manipulations of 8-bromo-5H,6H,11H-benzo[a]carbazole powder—including weighing, transferring, and preparing solutions—must be conducted within a properly certified chemical fume hood.[8] This is non-negotiable. The hood's constant airflow is critical for capturing fine powders that can become airborne during handling, preventing respiratory exposure. Ensure the sash is maintained at the lowest practical height and that all work is conducted at least six inches from the face of the hood to ensure optimal containment.[9]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions that might escape primary containment are diluted and exhausted.[10]

  • Designated Work Area: Establish a designated area for working with this compound.[6] Cover the work surface with absorbent, disposable bench paper to contain any minor spills and simplify decontamination.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be deliberate, based on the specific risks of handling a hazardous powder. The following is the minimum required PPE for handling 8-bromo-5H,6H,11H-benzo[a]carbazole.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[11] When handling the powder, upgrade to chemical splash goggles for superior protection against airborne particulates.[11][12]

  • Causality: The fine, crystalline nature of carbazole derivatives poses a significant risk of eye irritation upon contact.[2][13] Goggles provide a full seal around the eyes, which is essential to prevent dust from entering.

Hand Protection
  • Requirement: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the pure solid.

  • Causality: Bromo-substituted carbazoles are known to cause skin irritation.[2][13] Nitrile provides excellent protection against a wide range of chemicals and is superior to latex for this application.[14] Contaminated gloves must be removed and disposed of immediately, and hands should be washed thoroughly after any handling procedure.[9][15]

Body Protection
  • Requirement: A full-length, buttoned laboratory coat must be worn to protect street clothes and skin from contamination.[16][9] Closed-toe shoes are required at all times.[8][17]

  • Causality: The lab coat serves as a removable barrier. In case of a significant spill, the contaminated coat can be removed quickly to minimize skin contact.

Respiratory Protection
  • Requirement: With the mandated use of a chemical fume hood, a respirator is not typically required for routine, small-scale handling. However, if engineering controls are not available or in the event of a significant spill cleanup outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or a half-mask respirator with P100 cartridges) would be necessary.[11][12][18]

  • Causality: The primary health hazard of a fine powder is inhalation.[6] While the fume hood is the primary control, respiratory protection provides a critical backup in off-normal situations.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant)Prevents airborne powder from causing serious eye irritation.[2][13]
Hand Protection Chemical-resistant nitrile gloves (double-gloved)Protects against skin irritation and dermal absorption.[19][14]
Body Protection Full-length, buttoned laboratory coat; closed-toe shoesPrevents contamination of skin and personal clothing.[16][9]
Respiratory Protection NIOSH-approved respirator with particulate filtersRequired only if a fume hood is unavailable or for large spill cleanup to prevent inhalation of hazardous dust.[11][12]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety and experimental reproducibility.

  • Preparation: Before beginning, review the Safety Data Sheet (SDS) for any similar compounds.[9][10] Ensure the fume hood is operational and the work area is clean and covered with fresh bench paper.[6]

  • Weighing the Compound:

    • Perform all weighing operations inside the fume hood.[6]

    • Use an enclosed balance if available to further minimize dust dispersal.[6]

    • Use weigh boats or weighing paper; avoid pouring directly from the stock bottle to prevent creating dust clouds.[6]

    • Transfer the powder in small, deliberate scoops.[6]

    • Keep the primary container closed whenever you are not actively dispensing from it.[6]

  • Post-Handling Decontamination:

    • Carefully wipe down the exterior of the stock container, the balance, and any spatulas or tools used with a damp cloth or towel to remove any residual powder.[6]

    • Dispose of the contaminated bench paper and any disposable equipment (e.g., weigh boats, pipette tips) into a designated hazardous waste container.[15]

  • Glove Removal and Hygiene:

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Dispose of used gloves in the designated hazardous waste stream.[16]

    • Immediately wash hands thoroughly with soap and water after removing gloves.[15]

Emergency and Disposal Plans

Spill Response:

  • Minor Spill (inside fume hood): If a small amount of powder is spilled inside the hood, gently cover it with a damp paper towel to avoid raising dust. Wipe the area clean, and dispose of all cleanup materials in the solid hazardous waste container.[15]

  • Major Spill (outside fume hood): Evacuate the immediate area. Prevent others from entering. If you are trained and have the appropriate PPE (including respiratory protection), use a spill kit designed for solid hazardous materials. Wet cleaning methods or a HEPA-filtered vacuum are preferred over dry sweeping to avoid aerosolizing the powder.[6][8]

First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[9][10]

  • Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10][13] Seek medical attention if irritation develops.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

Disposal Plan: All materials contaminated with 8-bromo-5H,6H,11H-benzo[a]carbazole, including excess compound, contaminated gloves, bench paper, and cleaning materials, must be disposed of as hazardous chemical waste.[5][19]

  • Collect all solid waste in a clearly labeled, sealed container.[19][15]

  • Never dispose of this chemical down the drain.[19]

  • Follow all institutional and local regulations for hazardous waste disposal. Consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.[5]

Chemical Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Risk Assessment (Review SDS) B Assemble PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Bench Paper) B->C D Weigh & Transfer (Use Weigh Boat, Minimize Dust) C->D Begin Work E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F Complete Work G Segregate Hazardous Waste (Solid Waste, Sharps, etc.) F->G H Properly Doff & Dispose of PPE G->H I Thorough Hand Washing H->I J End I->J End of Procedure

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.